Palbociclib orotate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C29H33N9O6 |
|---|---|
Molecular Weight |
603.6 g/mol |
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-yl-2-pyridinyl)amino]pyrido[2,3-d]pyrimidin-7-one;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C24H29N7O2.C5H4N2O4/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;8-3-1-2(4(9)10)6-5(11)7-3/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H,(H,9,10)(H2,6,7,8,11) |
InChI Key |
HOLXHPZTHUPIFD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Palbociclib Orotate: A Deep Dive into its Solid-State Characteristics for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the solid-state properties of palbociclib (B1678290), a pivotal inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). While the focus is on the crystalline structure, this paper also addresses the broader context of its mechanism of action and the experimental methodologies crucial for its characterization. Due to the limited publicly available crystallographic data specifically for the orotate (B1227488) salt of palbociclib, this guide will focus on the well-characterized polymorphic forms of palbociclib free base, which serve as a critical reference for understanding its solid-state behavior.
Introduction to Palbociclib and its Mechanism of Action
Palbociclib is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Its therapeutic efficacy stems from its potent and selective inhibition of CDK4 and CDK6. These kinases are key regulators of the cell cycle, and their inhibition by palbociclib leads to cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation. The CDK4/6-retinoblastoma (Rb) pathway is central to this process.
Signaling Pathway of Palbociclib
Crystalline Forms of Palbociclib
Summary of Palbociclib Free Base Polymorphs
Numerous crystalline forms of palbociclib have been identified and characterized, primarily through X-ray Powder Diffraction (XRPD). The following table summarizes the characteristic 2θ peaks for several of these forms as reported in patent literature. It is important to note that this is not an exhaustive list, and other polymorphic forms may exist.
| Crystalline Form | Characteristic XRPD Peaks (2θ ± 0.2°) |
| Form I | 8.4, 9.6, 12.9, 24.3, 26.6 |
| Form II | 9.6, 11.4, 12.1, 19.2, 22.5 |
| Form III | 6.4, 8.4, 9.6, 12.9, 16.3, 21.7, 24.3, 25.6, 26.6 |
| Form V | 8.5, 13.3, 19.3, 23.7, 25.7 |
| Form VI | 10.1, 10.7, 16.9, 19.5, 22.3 |
| Form VIII | 10.0, 10.3, 12.0, 20.5, 21.6 |
| Form IX | 10.2, 12.4, 17.3, 19.5, 22.2 |
| Form X | 7.7, 8.6, 13.5, 16.3, 21.8 |
| Form XII | 9.0, 10.0, 10.9, 13.5, 19.3 |
| Form XIV | 10.0, 10.1, 21.4, 22.2, 22.4 |
Data compiled from patent US10544142B2. The table presents a selection of prominent peaks for differentiation.
Experimental Protocols for Solid-State Characterization
The characterization of palbociclib's solid-state forms relies on a suite of analytical techniques. The following sections detail the methodologies for the key experiments.
Workflow for Crystal Structure Analysis
X-Ray Powder Diffraction (XRPD)
Objective: To identify crystalline phases and determine the degree of crystallinity.
Methodology:
-
Sample Preparation: A small amount of the palbociclib sample is gently ground to ensure a random orientation of the crystals and loaded into a sample holder.
-
Instrumentation: A powder diffractometer equipped with a CuKα radiation source is typically used.
-
Data Collection: The sample is irradiated with X-rays over a defined 2θ range (e.g., 3° to 45°) at a specified scan rate (e.g., 20°/min).
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the positions and intensities of the diffraction peaks. These peaks are characteristic of a specific crystalline lattice.
Differential Scanning Calorimetry (DSC)
Objective: To determine melting points, glass transitions, and other thermal events.
Methodology:
-
Sample Preparation: A few milligrams of the sample are accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrumentation: A differential scanning calorimeter is employed.
-
Data Collection: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The resulting thermogram shows endothermic (melting, desolvation) and exothermic (crystallization) events as peaks.
Thermogravimetric Analysis (TGA)
Objective: To measure changes in mass as a function of temperature, indicating desolvation or decomposition.
Methodology:
-
Sample Preparation: A small amount of the sample is placed in a tared TGA pan.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The instrument continuously records the mass of the sample.
-
Data Analysis: The TGA curve plots mass percentage against temperature. A loss in mass indicates the removal of volatiles (e.g., water, solvent) or thermal decomposition.
Conclusion
The solid-state characterization of palbociclib is a critical aspect of its pharmaceutical development. While a detailed crystal structure of palbociclib orotate is not publicly available, the extensive data on the polymorphic forms of the free base provides invaluable insight into the solid-state chemistry of this important anticancer drug. The experimental protocols outlined in this guide form the basis for the comprehensive analysis required to ensure the quality, stability, and efficacy of palbociclib formulations. Further research into the specific crystalline forms of this compound is warranted to fully understand its physicochemical properties and optimize its performance as a therapeutic agent.
An In-Depth Technical Guide to the Synthesis of Palbociclib Orotate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for palbociclib (B1678290) orotate (B1227488), intended for research and development purposes. The information compiled herein is based on a thorough review of publicly available scientific literature and patents. This document details the necessary chemical transformations, experimental protocols, and the underlying biological context of palbociclib's mechanism of action.
Introduction to Palbociclib and its Mechanism of Action
Palbociclib is a highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] These kinases are key regulators of the cell cycle, and their inhibition by palbociclib leads to a G1 phase arrest, thereby preventing cancer cell proliferation. The primary therapeutic application of palbociclib is in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2]
The CDK4/6-Cyclin D-Rb-E2F signaling pathway is a critical cascade that governs the G1-S phase transition of the cell cycle. In cancer cells, this pathway is often dysregulated, leading to uncontrolled proliferation. Palbociclib exerts its therapeutic effect by specifically targeting and inhibiting the kinase activity of the CDK4/6-Cyclin D complex. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for entry into the S phase and thereby halting cell division.[3][4]
Below is a diagram illustrating the CDK4/6 signaling pathway and the point of intervention by palbociclib.
Synthetic Strategy for Palbociclib Orotate
The synthesis of this compound can be conceptually divided into two main stages: the synthesis of the palbociclib free base and the subsequent formation of the orotate salt. The synthesis of the palbociclib core typically involves the coupling of two key building blocks: a substituted pyrido[2,3-d]pyrimidin-7(8H)-one and a piperazinyl-pyridine moiety. Several synthetic routes have been reported, with variations in the coupling strategy (e.g., Buchwald-Hartwig amination, Suzuki coupling) and the protecting groups employed.
This guide outlines a convergent synthesis that is frequently described in the literature, followed by the salt formation step.
The overall workflow is depicted in the diagram below:
Experimental Protocols
The following protocols are compiled from various sources in the scientific and patent literature. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.
Synthesis of Palbociclib Free Base
Step 1: Synthesis of 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (Intermediate 1)
This intermediate can be synthesized from commercially available starting materials through a multi-step process. A reported route involves the reaction of 2,4-dichloro-5-bromopyrimidine with cyclopentylamine, followed by a Heck reaction with crotonic acid and subsequent cyclization.[5]
Step 2: Synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (Intermediate 2)
This intermediate is also accessible from commercially available precursors.
Step 3: Coupling of Intermediates and Subsequent Transformations
A common strategy involves a palladium-catalyzed coupling of Intermediate 1 and Intermediate 2. The following is a representative procedure based on Buchwald-Hartwig amination.
-
Reaction: To a solution of 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq) and tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (1.1 eq) in an anhydrous solvent such as toluene (B28343) or dioxane, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours.
-
Work-up and Purification: After completion, the reaction is cooled, diluted with an organic solvent, and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 4: Heck Coupling to Introduce the Acetyl Group Precursor
-
Reaction: The product from the previous step is subjected to a Heck coupling reaction with a vinyl ether, such as butyl vinyl ether, in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., DPEPhos), and a base (e.g., DIPEA) in a suitable solvent like n-butanol.
-
Conditions: The reaction is typically carried out at elevated temperatures (e.g., 90-100 °C).
Step 5: Boc Deprotection and Hydrolysis to Yield Palbociclib Free Base
-
Reaction: The Boc-protected precursor is treated with a strong acid, such as hydrochloric acid or trifluoroacetic acid, in a suitable solvent like methanol (B129727) or dichloromethane.[6][7] This step simultaneously removes the Boc protecting group and hydrolyzes the enol ether to the acetyl group.
-
Conditions: The reaction is typically performed at room temperature or with gentle heating.
-
Work-up and Purification: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the palbociclib free base. The solid is collected by filtration, washed with water, and dried.[8] The crude product can be further purified by recrystallization.
Synthesis of this compound
Step 6: Orotate Salt Formation
-
Reaction: Dissolve palbociclib free base (1.0 eq) in a suitable solvent or solvent mixture, such as ethanol/water or methanol/water, with gentle heating. In a separate flask, dissolve orotic acid (1.0-1.1 eq) in a minimal amount of a suitable solvent.
-
Conditions: Slowly add the orotic acid solution to the palbociclib solution with stirring. The this compound salt is expected to precipitate upon mixing or after a period of stirring, possibly with cooling.
-
Work-up and Purification: The precipitated solid is collected by filtration, washed with a small amount of the reaction solvent or a non-solvent like diethyl ether, and dried under vacuum.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of palbociclib, compiled from various literature sources. Note that yields can vary significantly depending on the specific reaction conditions and scale.
Table 1: Synthesis of Palbociclib Free Base - Key Step Yields
| Step | Reaction | Reagents and Conditions | Reported Yield (%) | Reference(s) |
| 1 | Buchwald-Hartwig Coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C | ~70-80 | [1] |
| 2 | Heck Coupling | Pd(OAc)₂, DPEPhos, DIPEA, n-Butanol, 95 °C | ~79 | [9] |
| 3 | Deprotection/Hydrolysis | HCl in Methanol/Water | >90 | [6] |
Table 2: Overall Yield
| Synthetic Route | Overall Yield (%) | Reference(s) |
| Multi-step synthesis from 2-(methylthio)pyrimidin-4(3H)-one | ~10 | [10] |
| Convergent route with Heck coupling | ~27 | [1] |
Characterization Data
Detailed analytical data for this compound is not widely available in the public domain. Standard analytical techniques should be employed to confirm the identity, purity, and structure of the synthesized compound.
Table 3: Recommended Analytical Characterization
| Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for both the palbociclib and orotate moieties. Shifts in the peaks of the piperazine (B1678402) and pyridine (B92270) protons of palbociclib upon salt formation are expected. |
| ¹³C NMR | Correlation of observed carbon signals with the structures of palbociclib and orotic acid. |
| Mass Spectrometry (MS) | Observation of the molecular ion peak corresponding to the palbociclib free base. |
| High-Performance Liquid Chromatography (HPLC) | Determination of purity by assessing the peak area of the main component relative to any impurities. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic absorption bands for functional groups present in both palbociclib and orotic acid, such as C=O, N-H, and C-N bonds. |
| Elemental Analysis | Confirmation of the elemental composition of the salt. |
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound for research purposes. The outlined protocols are based on established chemical principles and published literature. Researchers are encouraged to consult the primary references and perform appropriate optimization and characterization to ensure the quality and purity of the synthesized compound. Adherence to standard laboratory safety practices is paramount throughout all experimental procedures.
References
- 1. longdom.org [longdom.org]
- 2. WO2022091001A1 - Process for preparation of palbociclib - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 6-broMo-2-chloro-8-cyclopentyl-5-Methylpyrido[2,3-d]pyriMidin-7(8H)-one | 1016636-76-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US10766895B2 - Preparation methods for palbociclib free base crystal form A and crystal form B - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. A new route for the synthesis of Palbociclib | Semantic Scholar [semanticscholar.org]
Palbociclib Orotate: A Technical Guide to Solubility in DMSO and Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of palbociclib (B1678290) orotate (B1227488), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Understanding the solubility of this active pharmaceutical ingredient (API) is critical for the design and development of effective drug delivery systems and for conducting robust in vitro and in vivo studies. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and illustrates the key signaling pathway affected by palbociclib.
Solubility Data
The solubility of palbociclib is highly dependent on the solvent, the salt form, and the pH of the medium. While specific data for the orotate salt is limited, the extensive data available for the free base provides valuable insights into its behavior in aqueous solutions.
Table 1: Quantitative Solubility Data for Palbociclib Orotate and Palbociclib Free Base
| Compound Form | Solvent/Buffer | Temperature | Solubility | Concentration (mM) |
| This compound | DMSO | Not Specified | 10 mM in DMSO | 10 |
| Palbociclib (Free Base) | DMSO | Not Specified | >28.7 mg/mL | >64.1 |
| Palbociclib (Free Base) | DMSO | Not Specified | 2 mg/mL | ~4.47 |
| Palbociclib Hydrochloride | DMSO | Not Specified | 13 mg/mL | ~26.86 |
| Palbociclib (Free Base) | Aqueous Media (pH ≤ 4.0) | Not Specified | High Solubility | Not Specified |
| Palbociclib (Free Base) | Aqueous Media (pH < 4.3) | Not Specified | > 0.7 mg/mL | > 1.56 |
| Palbociclib (Free Base) | Aqueous Media (pH > 4.5) | Not Specified | Significantly Reduced | Not Specified |
| Palbociclib (Free Base) | Aqueous Media (pH 4.3 to 9.0) | Not Specified | Decreases from >0.7 mg/mL to <0.002 mg/mL | Decreases from >1.56 to <0.004 |
| Palbociclib (Free Base) | Water (pH 7.9) | Not Specified | 9 µg/mL | ~0.02 |
Note: The solubility of palbociclib, a dibasic compound, is markedly pH-dependent due to its two pKa values of approximately 4.1 (pyridine nitrogen) and 7.3 (secondary piperazine (B1678402) nitrogen)[1]. It exhibits high solubility in acidic conditions and poor solubility in neutral and basic conditions[1].
Experimental Protocols for Solubility Determination
A precise and reproducible protocol is essential for determining the solubility of a compound. The following is a representative methodology for assessing the aqueous solubility of a poorly soluble drug like palbociclib, based on common laboratory practices.
Protocol: Equilibrium Solubility Determination in Aqueous Buffers (Shake-Flask Method)
-
Materials and Reagents:
-
This compound powder
-
Aqueous buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Calibrated pH meter
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a series of aqueous buffers at the desired pH values.
-
Accurately weigh an excess amount of this compound powder and add it to a known volume of each buffer in a sealed container (e.g., glass vial). The excess solid should be clearly visible.
-
Tightly cap the containers and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.
-
Allow the samples to stand undisturbed for a short period to allow for sedimentation of the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Immediately dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.
-
The concentration obtained from the HPLC analysis represents the equilibrium solubility of this compound in that specific buffer at the tested temperature.
-
Signaling Pathway and Experimental Workflow
Palbociclib functions by inhibiting the cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. The following diagrams illustrate the CDK4/6-Rb signaling pathway and a general workflow for solubility determination.
Caption: CDK4/6-Rb Signaling Pathway Inhibition by Palbociclib.
Caption: Experimental Workflow for Solubility Determination.
Summary
The solubility of this compound is a critical parameter for its pharmaceutical development. While specific aqueous solubility data for the orotate salt is not widely published, the available information for the free base clearly indicates a strong pH-dependent solubility profile, with significantly higher solubility in acidic environments. The provided experimental protocol offers a robust method for determining the solubility of this compound in various aqueous buffers. A thorough understanding of these solubility characteristics is paramount for formulation scientists and researchers working to optimize the delivery and efficacy of this important anticancer agent.
References
Palbociclib Orotate: A Deep Dive into its Mechanism of Action in Cancer Cell Lines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Palbociclib (B1678290), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of specific cancer subtypes, most notably hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This technical guide provides a comprehensive overview of the molecular mechanism of action of palbociclib orotate (B1227488) in cancer cell lines. We will delve into its core pathway, downstream cellular effects, and the quantitative data that underpins our understanding of its efficacy. Detailed experimental protocols for key assays are provided to facilitate further research, and signaling pathways are visually represented to clarify complex interactions.
Core Mechanism of Action: The CDK4/6-Rb Axis
Palbociclib's primary antitumor activity stems from its highly specific inhibition of CDK4 and CDK6.[1][2] These kinases are crucial regulators of the cell cycle, specifically the transition from the G1 (growth) phase to the S (synthesis) phase.[3]
In cancer cells with a functional Retinoblastoma (Rb) tumor suppressor pathway, the sequence of events is as follows:
-
Cyclin D-CDK4/6 Complex Formation: In response to mitogenic signals, Cyclin D proteins bind to and activate CDK4 and CDK6.[4][5]
-
Rb Phosphorylation: The activated Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (pRb).[6][7]
-
E2F Release and Transcription: Phosphorylation of Rb causes it to release the E2F transcription factor.[2][7]
-
G1-S Phase Transition: E2F then activates the transcription of genes necessary for DNA replication and progression into the S phase.[7]
Palbociclib directly binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[8] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F.[7] The sequestration of E2F prevents the transcription of S-phase-promoting genes, leading to a halt in cell cycle progression at the G1/S checkpoint, a state known as G1 arrest.[9][10] The presence of a functional Rb protein is therefore a critical determinant of sensitivity to palbociclib.[7]
Downstream Cellular Consequences
Beyond G1 arrest, the inhibition of CDK4/6 by palbociclib triggers a cascade of downstream cellular events, including apoptosis and senescence.
Induction of Apoptosis
In several cancer cell lines, palbociclib treatment has been shown to induce programmed cell death, or apoptosis.[11][12] This is often characterized by changes in the expression of key apoptosis-regulating proteins. Specifically, palbociclib has been observed to:
-
Increase the expression of pro-apoptotic proteins: such as Bax and cleaved Caspase-3.[11]
-
Decrease the expression of anti-apoptotic proteins: such as Bcl-2.[11]
The net effect is a shift in the Bax/Bcl-2 ratio, favoring apoptosis.[11]
Induction of Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest. Palbociclib is a potent inducer of senescence in various cancer cell lines.[11][13] This senescent state is characterized by:
-
Increased expression of cell cycle inhibitors like p16 and p21.[11]
-
Positive staining for Senescence-Associated β-galactosidase (SA-β-gal).[11]
The induction of senescence provides a long-term mechanism for tumor growth control.[13]
Modulation of Other Signaling Pathways
While the CDK4/6-Rb axis is the primary target, palbociclib's effects can ripple through other interconnected signaling pathways.
Inhibition of the Notch Pathway
In gastric cancer cell lines, palbociclib has been shown to inhibit the Notch signaling pathway.[11] This is evidenced by the decreased expression of Notch1, Notch2, and the downstream target Hes1.[11] The Notch pathway is involved in cell proliferation, apoptosis, and differentiation, and its inhibition by palbociclib contributes to the drug's anti-cancer effects in these models.[11]
Inhibition of the c-Jun/COX-2 Pathway
Palbociclib has also been demonstrated to inhibit breast cancer cell migration and invasion by targeting the c-Jun/COX-2 signaling pathway.[9] This mechanism involves:
-
Downregulation of c-Jun, a key transcription factor.[9]
-
Subsequent decrease in the expression of Cyclooxygenase-2 (COX-2).[9]
-
Reduced expression of epithelial-mesenchymal transition (EMT) markers like vimentin (B1176767) and Snail.[9]
This suggests that palbociclib may have anti-metastatic properties in addition to its anti-proliferative effects.[9]
Quantitative Data on Palbociclib's Effects
The efficacy of palbociclib varies across different cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.
Table 1: Palbociclib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast (ER+) | ~0.148 | [6] |
| T47D | Breast (ER+) | Varies | [14] |
| MDA-MB-231 | Breast (TNBC) | ~0.432 | [6] |
| NCI-H460 | Lung | ~5.598 | [9] |
| SW620 | Colorectal | ~3.921 | [9] |
| KB-3-1 | Cervical | ~5.014 | [9] |
| AGS | Gastric | Dose-dependent | [11] |
| HGC-27 | Gastric | Dose-dependent | [11] |
| H520 | Lung Squamous | ~8.88 | [12] |
| H226 | Lung Squamous | ~9.61 | [12] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Table 2: Effect of Palbociclib on Cell Cycle Distribution in Breast Cancer Cell Lines
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| MCF-7 | Control | 55.2 | 31.5 | 13.3 | [15] |
| Palbociclib | 78.9 | 10.8 | 10.3 | [15] | |
| T47D | Control | 60.1 | 28.7 | 11.2 | [14] |
| Palbociclib | 85.3 | 5.6 | 9.1 | [14] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to elucidate the mechanism of action of palbociclib.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete growth medium
-
Palbociclib orotate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 2x10³ to 5x10³ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of palbociclib in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the palbociclib dilutions (including a vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[16]
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 495-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for Rb Phosphorylation
This technique is used to detect the levels of total and phosphorylated Rb protein.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with palbociclib (e.g., 0.5, 1, 2 µM) for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with palbociclib for 24-48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This cytochemical assay detects the activity of β-galactosidase at a suboptimal pH (6.0), which is characteristic of senescent cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer at pH 6.0)
-
Microscope
Protocol:
-
Treat cells with palbociclib for an extended period (e.g., 5-7 days) to induce senescence.
-
Wash cells with PBS and fix with the fixative solution for 10-15 minutes at room temperature.
-
Wash cells again with PBS.
-
Add the SA-β-gal staining solution and incubate at 37°C (without CO2) overnight in a sealed plate to prevent evaporation.
-
Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.
Conclusion
This compound exerts its primary anti-cancer effect through the potent and selective inhibition of CDK4 and CDK6, leading to G1 cell cycle arrest in Rb-proficient cancer cells. This core mechanism is complemented by the induction of apoptosis and cellular senescence, as well as the modulation of other key signaling pathways involved in cancer progression and metastasis. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of palbociclib and to develop strategies to overcome resistance. A thorough understanding of its multifaceted mechanism of action is crucial for its optimal clinical application and the development of next-generation CDK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palbociclib-Induced Cellular Senescence Is Modulated by the mTOR Complex 1 and Autophagy | MDPI [mdpi.com]
- 9. Palbociclib inhibits epithelial-mesenchymal transition and metastasis in breast cancer via c-Jun/COX-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palbociclib inhibits epithelial-mesenchymal transition and metastasis in breast cancer via c-Jun/COX-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2− breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Combination of the CDK4/6 Inhibitor, Palbociclib, With the Vitamin D3 Analog, Inecalcitol, Has Potent In Vitro and In Vivo Anticancer Effects in Hormone-Sensitive Breast Cancer, But Has a More Limited Effect in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Cancer Therapy: A Technical Guide to the Discovery and Development of Palbociclib, a First-in-Class CDK4/6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of Palbociclib (B1678290) (PD-0332991), the first FDA-approved inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), represents a paradigm shift in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] This technical guide provides an in-depth overview of the discovery, preclinical and clinical development, and mechanism of action of Palbociclib. We delve into the core signaling pathways, present key quantitative data in structured tables, and provide detailed methodologies for the pivotal experiments that underpinned its journey from bench to bedside. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering insights into the rigorous scientific process that brought this targeted therapy to patients.
Introduction: The Rationale for Targeting the Cell Cycle in Cancer
Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulation of the cell cycle.[3] The transition from the G1 (first gap) phase to the S (synthesis) phase is a critical checkpoint, tightly controlled by a complex interplay of proteins. Central to this regulation are the cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which, upon binding to their cyclin D partners, phosphorylate the retinoblastoma tumor suppressor protein (Rb).[4][5] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for DNA replication and cell cycle progression.[6] In many cancers, including a significant subset of breast cancers, the CDK4/6-cyclin D-Rb pathway is hyperactivated, leading to incessant cell division.[4] This understanding provided a strong rationale for developing selective inhibitors of CDK4/6 as a targeted cancer therapy.
The Discovery of Palbociclib (PD-0332991)
The journey of Palbociclib began with a multi-year research collaboration between Pfizer and Onyx Pharmaceuticals.[7][8] The goal was to identify a potent and selective small molecule inhibitor of CDK4 and CDK6 with favorable pharmacological properties. Through high-throughput screening and subsequent lead optimization, PD-0332991 emerged as a promising candidate. Preclinical studies demonstrated its ability to selectively inhibit CDK4 and CDK6, leading to G1 cell cycle arrest and a halt in the proliferation of cancer cells.[9]
Mechanism of Action: Restoring Control of the Cell Cycle
Palbociclib functions as a reversible, ATP-competitive inhibitor of CDK4 and CDK6.[10] By binding to the ATP-binding pocket of these kinases, it prevents the formation of the active CDK4/6-cyclin D complex and subsequent phosphorylation of Rb.[11] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F transcription factors, thereby preventing the transcription of genes required for entry into the S phase.[6][12] The result is a cytostatic effect, effectively putting a brake on the proliferation of cancer cells that are dependent on the CDK4/6 pathway for growth.[5]
Signaling Pathway
Caption: The CDK4/6-Rb-E2F Signaling Pathway and the inhibitory action of Palbociclib.
Preclinical Development: Establishing Efficacy and Selectivity
A robust preclinical program was essential to characterize the activity of Palbociclib and build the case for its clinical investigation. This involved a series of in vitro and in vivo studies.
In Vitro Studies
The initial characterization of Palbociclib involved biochemical assays to determine its potency and selectivity against a panel of kinases. These assays demonstrated that Palbociclib is a highly selective inhibitor of CDK4 and CDK6.
Table 1: In Vitro Kinase Inhibition by Palbociclib
| Kinase Complex | IC50 (nM) |
| CDK4/Cyclin D1 | 11 |
| CDK6/Cyclin D3 | 15 |
| CDK1/Cyclin B | >10,000 |
| CDK2/Cyclin A | >10,000 |
| Data compiled from multiple sources.[4] |
The anti-proliferative activity of Palbociclib was evaluated in a variety of cancer cell lines. Luminal ER+ breast cancer cell lines, such as MCF-7 and T47D, which are known to be dependent on the CDK4/6 pathway, were particularly sensitive to Palbociclib.
Table 2: Anti-proliferative Activity of Palbociclib in Breast Cancer Cell Lines
| Cell Line | Subtype | Rb Status | IC50 (nM) |
| MCF-7 | ER+, HER2- | Positive | 148 |
| T47D | ER+, HER2- | Positive | 116.5 |
| MDA-MB-231 | Triple Negative | Positive | 432 |
| Data represents a compilation from various studies and assays.[13][14] |
In Vivo Studies: Xenograft Models
The anti-tumor efficacy of Palbociclib was confirmed in vivo using patient-derived xenograft (PDX) models of breast cancer. These studies demonstrated that Palbociclib, both as a single agent and in combination with other therapies, could significantly inhibit tumor growth.[3][9]
Clinical Development: The PALOMA Trials
The clinical development of Palbociclib was spearheaded by a series of landmark phase I, II, and III clinical trials known as the PALOMA studies. These trials systematically evaluated the safety and efficacy of Palbociclib in combination with endocrine therapy for the treatment of HR+, HER2- advanced breast cancer.
PALOMA-1: A Pivotal Phase II Study
The PALOMA-1 trial was a randomized, open-label, phase II study that provided the initial proof-of-concept for the combination of Palbociclib with the aromatase inhibitor letrozole (B1683767) as a first-line treatment for postmenopausal women with ER+, HER2- advanced breast cancer.[1][15] The trial met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival (PFS).[16][17]
Table 3: Key Results of the PALOMA-1 Trial
| Endpoint | Palbociclib + Letrozole (n=84) | Letrozole Alone (n=81) | Hazard Ratio (95% CI) | p-value |
| Median PFS | 20.2 months | 10.2 months | 0.488 (0.319–0.748) | 0.0004 |
| Median OS | 37.5 months | 34.5 months | 0.897 (0.623-1.294) | 0.281 |
| Data from Finn et al. and subsequent analyses.[16][18] |
PALOMA-2: Confirmation in a Phase III Setting
The PALOMA-2 trial was a randomized, double-blind, placebo-controlled, phase III study designed to confirm the findings of PALOMA-1.[19][20] This larger study robustly demonstrated the superiority of Palbociclib plus letrozole over placebo plus letrozole in the first-line setting.[21][22]
Table 4: Key Results of the PALOMA-2 Trial
| Endpoint | Palbociclib + Letrozole (n=444) | Placebo + Letrozole (n=222) | Hazard Ratio (95% CI) | p-value |
| Median PFS | 24.8 months | 14.5 months | 0.58 (0.46–0.72) | <0.000001 |
| Median OS | 53.9 months | 51.2 months | 0.956 (0.777-1.177) | Not Significant |
| Data from Finn et al. and Pfizer press releases.[20][21] |
PALOMA-3: Efficacy in a Pre-treated Population
The PALOMA-3 trial evaluated the efficacy of Palbociclib in combination with the selective estrogen receptor degrader (SERD) fulvestrant (B1683766) in women with HR+, HER2- metastatic breast cancer who had progressed on prior endocrine therapy.[11][23] This randomized, double-blind, phase III study also met its primary endpoint of improving PFS.[24][25]
Table 5: Key Results of the PALOMA-3 Trial (Asian Subgroup Analysis)
| Endpoint | Palbociclib + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value |
| Median PFS | Not Reached | 5.8 months | 0.485 (0.27-0.87) | 0.0065 |
| Data from the Asian subgroup analysis of the PALOMA-3 trial.[11] |
Regulatory Milestones
Based on the compelling data from the PALOMA trials, Palbociclib received accelerated approval from the U.S. Food and Drug Administration (FDA) in February 2015 for use in combination with letrozole.[1] This was followed by regular approvals for various indications, solidifying its role as a standard of care.
Experimental Protocols
In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Reaction Setup: A base reaction buffer containing HEPES, MgCl2, and other components is prepared. The kinase substrate (e.g., a fragment of the Rb protein) is added to this buffer. The active CDK4/6-cyclin D complex is then diluted in this substrate solution.[26]
-
Inhibitor Addition: Serial dilutions of Palbociclib are added to the reaction mixture and incubated to allow for binding to the kinase.[26]
-
Kinase Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., ³³P-ATP). The reaction is allowed to proceed for a set time at room temperature.[26]
-
Detection: The reaction is stopped, and the mixture is transferred to a filter membrane that binds the phosphorylated substrate. Unincorporated ATP is washed away.
-
Analysis: The amount of radioactivity on the filter is quantified using a scintillation counter. The percentage of kinase activity relative to a DMSO control is calculated for each Palbociclib concentration, and the IC50 value is determined.[26]
Cell Proliferation Assay (MTT Assay)
Caption: Workflow for a cell proliferation assay using the MTT method.
Methodology:
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, T47D) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[27]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Palbociclib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the drug to exert its effect.[27]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the vehicle control. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then determined.[14]
Western Blot for Rb Phosphorylation
Caption: Workflow for Western blot analysis of Rb phosphorylation.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with different concentrations of Palbociclib for a defined period. The cells are then lysed to release their protein content.[12][28]
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for phosphorylated Rb (e.g., at serine 780). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[8][12]
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of phosphorylated Rb. The membrane is often stripped and re-probed for total Rb and a loading control (e.g., β-actin) for normalization.[12][28]
Cell Cycle Analysis by Flow Cytometry
Caption: Workflow for cell cycle analysis by flow cytometry.
Methodology:
-
Cell Treatment: Cells are treated with Palbociclib or a vehicle control for a specified time.[29][30]
-
Harvesting and Fixation: Cells are harvested, washed, and then fixed in cold ethanol to permeabilize the cell membrane.[31]
-
Staining: The fixed cells are washed and then stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). RNase is typically included to prevent staining of double-stranded RNA.[31]
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: A histogram of DNA content is generated. Cells in the G1 phase of the cell cycle will have a 2N DNA content, cells in G2/M will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. The percentage of cells in each phase is quantified using cell cycle analysis software.[29][32]
Xenograft Tumor Model
Methodology:
-
Cell Implantation: Human breast cancer cells (e.g., MCF-7) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[33]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. Palbociclib is typically administered orally on a schedule that mimics the clinical dosing regimen (e.g., daily for 3 weeks, followed by 1 week off).[1]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study continues until tumors in the control group reach a predetermined size, at which point all animals are euthanized. The anti-tumor efficacy is assessed by comparing the tumor growth inhibition in the Palbociclib-treated group to the control group.
Conclusion and Future Directions
The discovery and development of Palbociclib have been a landmark achievement in oncology, validating the CDK4/6 pathway as a druggable target and providing a much-needed therapeutic option for patients with HR+, HER2- advanced breast cancer. The rigorous preclinical and clinical research, epitomized by the PALOMA trials, has set a high standard for the development of targeted therapies.
Future research will likely focus on several key areas:
-
Overcoming Resistance: Understanding and overcoming both intrinsic and acquired resistance to Palbociclib is a major area of investigation.
-
Combination Therapies: Exploring novel combination strategies with other targeted agents and immunotherapies holds promise for further improving patient outcomes.
-
Biomarker Development: Identifying predictive biomarkers to better select patients who are most likely to benefit from Palbociclib therapy is an ongoing effort.
-
Expansion to Other Cancers: The efficacy of Palbociclib is being evaluated in other cancer types where the CDK4/6 pathway is implicated.
The story of Palbociclib is a testament to the power of a deep understanding of cancer biology coupled with innovative drug discovery and meticulous clinical development. It serves as a powerful example of how targeted therapies can transform the treatment landscape for patients with cancer.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complementary Targeting of Rb Phosphorylation and Growth in Cervical Cancer Cell Cultures and a Xenograft Mouse Model by SHetA2 and Palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. en.ice-biosci.com [en.ice-biosci.com]
- 14. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action [mdpi.com]
- 15. Overall survival results from the randomized phase 2 study of palbociclib in combination with letrozole versus letrozole alone for first-line treatment of ER+/HER2− advanced breast cancer (PALOMA-1, TRIO-18) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overall survival results from the randomized phase 2 study of palbociclib in combination with letrozole versus letrozole alone for first-line treatment of ER+/HER2- advanced breast cancer (PALOMA-1, TRIO-18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pfizer Announces Positive Top-Line Results From PALOMA-1 Evaluating Palbociclib Plus Letrozole in Women with Advanced Breast Cancer | Pfizer [pfizer.com]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
- 19. ascopubs.org [ascopubs.org]
- 20. Pfizer Announces Overall Survival Results from Phase 3 PALOMA-2 Trial of IBRANCE® (palbociclib) for the First-Line Treatment of ER+, HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
- 21. ASCO – American Society of Clinical Oncology [asco.org]
- 22. Paloma2 Dashboard [clinical-trials.dimensions.ai]
- 23. Palbociclib Pfizer| PALOMA-3 | design | Rwanda | Healthier World Accord [healthierworldaccord.pfizer.com]
- 24. deceraclinical.com [deceraclinical.com]
- 25. ascopubs.org [ascopubs.org]
- 26. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Combination of the CDK4/6 Inhibitor, Palbociclib, With the Vitamin D3 Analog, Inecalcitol, Has Potent In Vitro and In Vivo Anticancer Effects in Hormone-Sensitive Breast Cancer, But Has a More Limited Effect in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Mathematical Modeling Identifies Optimum Palbociclib-fulvestrant Dose Administration Schedules for the Treatment of Patients with Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
Palbociclib Orotate: A Technical Guide to Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib (B1678290), an orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), is a critical therapeutic agent in the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer. The orotate (B1227488) salt of palbociclib is one of the forms under investigation to potentially enhance its pharmaceutical properties. This technical guide provides a comprehensive overview of the available physicochemical properties and stability data for palbociclib, with a focus on palbociclib orotate where information is available. Due to the limited publicly available data specifically for the orotate salt, information for the palbociclib free base is provided as a reference.
Physicochemical Properties
The fundamental physicochemical characteristics of an active pharmaceutical ingredient (API) are crucial for its formulation development, bioavailability, and overall therapeutic efficacy.
General Properties
| Property | Value | Reference |
| Chemical Name | 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-pyrido[2,3-d]pyrimidin-7(8H)-one orotate | |
| Molecular Formula | C₂₄H₂₉N₇O₂ · C₅H₄N₂O₄ | |
| Molecular Weight | 603.63 g/mol | |
| Appearance | Yellow to orange powder | [1] |
| pKa | 7.4 (secondary piperazine (B1678402) nitrogen), 3.9 (pyridine nitrogen) | [1][2] |
Note: pKa values are for the palbociclib free base.
Solubility Profile
The solubility of palbociclib is pH-dependent.[1][3] It exhibits higher solubility in acidic conditions and significantly lower solubility in neutral to basic media.[1][3]
| Medium | Solubility | Reference |
| Aqueous (pH ≤ 4.0) | High (> 0.7 mg/mL) | [1][2] |
| Aqueous (pH 4.3 to 9.0) | Decreases from > 0.7 mg/mL to < 0.002 mg/mL | [1][2] |
| Supercritical CO₂ (338 K, 27 MPa) | 2.03 x 10⁻⁵ (mole fraction) | [4] |
Note: Solubility data is for the palbociclib free base.
Melting Point and Thermal Analysis
| Form | Melting Point (°C) | Analytical Method | Reference |
| Palbociclib Free Base | 263-266 | Not specified | [5] |
Note: Data is for the palbociclib free base.
Polymorphism
Palbociclib exists in various crystalline and amorphous forms, which can influence its physical and chemical properties, including solubility and stability. Patents have described several polymorphic forms of palbociclib and its salts. Specific XRPD data for this compound is not publicly available.
Stability Profile
Understanding the stability of this compound under various stress conditions is essential for determining its shelf-life and appropriate storage conditions. Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Forced Degradation Studies
Forced degradation studies on palbociclib have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
| Condition | Observation | Reference |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | No significant degradation observed. | [6] |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | No significant degradation observed. | [6] |
| Oxidative Degradation (e.g., 3% H₂O₂) | Degradation observed. | [6] |
| Photolytic Degradation | No significant degradation observed. | [6] |
| Thermal Degradation | No significant degradation observed. | [6] |
Note: These results are for the palbociclib molecule and may be indicative of the stability of its orotate salt.
Mechanism of Action: CDK4/6 Inhibition
Palbociclib functions as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[7] The inhibition of this pathway leads to the dephosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents the cell from progressing from the G1 to the S phase of the cell cycle, ultimately leading to cell cycle arrest.[8]
Palbociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation.
Experimental Protocols
Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the analysis of palbociclib and its degradation products. The following is a representative method based on published literature.[9]
Chromatographic Conditions:
| Parameter | Condition |
| Column | InertSustain C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A gradient mixture of a suitable buffer (e.g., perchloric acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of palbociclib reference standard in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to obtain a known concentration.
-
Sample Solution: For drug product analysis, dissolve the contents of a known number of capsules or tablets in the diluent to achieve a target concentration of palbociclib.
-
Forced Degradation Samples: Subject palbociclib stock solutions to stress conditions (acid, base, oxidation, heat, and light). Neutralize the acid and base-stressed samples before analysis.
A typical workflow for the HPLC analysis of palbociclib.
Conclusion
Palbociclib is a cornerstone in the treatment of specific types of breast cancer. While the physicochemical properties and stability of the palbociclib free base are well-documented, there is a notable lack of publicly available data specifically for this compound. The information provided in this guide, leveraging data from the free base, offers a solid foundation for researchers and drug development professionals. Further studies are warranted to fully characterize this compound to support its potential development and formulation. The experimental protocols and understanding of its mechanism of action outlined herein provide a robust starting point for such investigations.
References
- 1. tga.gov.au [tga.gov.au]
- 2. verification.fda.gov.ph [verification.fda.gov.ph]
- 3. US11065250B2 - Solid dosage forms of palbociclib - Google Patents [patents.google.com]
- 4. Solubility of palbociclib in supercritical carbon dioxide from experimental measurement and Peng–Robinson equation of state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ViewArticleDetail [ijpronline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preclinical Evaluation of Palbociclib in Xenograft Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Palbociclib (B1678290) in various xenograft models. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the methodologies employed and the key findings from these critical in vivo studies. This document summarizes quantitative data, outlines experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of Palbociclib's preclinical profile.
Note on Palbociclib Salt Form: The majority of published preclinical data does not specify the orotate (B1227488) salt of Palbociclib. The information presented herein is based on studies using Palbociclib, primarily as the isethionate or hydrochloride salt, or the free base. It is anticipated that the fundamental preclinical anti-tumor activity is comparable across different salt forms.
Executive Summary
Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[1] Preclinical studies in a variety of xenograft models, including those for breast cancer, medulloblastoma, glioblastoma, and small cell lung cancer, have demonstrated significant anti-tumor efficacy.[2][3][4][5] Palbociclib has been shown to induce cell cycle arrest at the G1 phase, inhibit tumor growth, and, in some models, cause tumor regression.[2][6] Its mechanism of action is centered on the inhibition of retinoblastoma (Rb) protein phosphorylation, a critical step in the G1-S phase transition.[6][7] Combination studies have also shown synergistic effects with other anti-cancer agents.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical xenograft studies of Palbociclib.
Table 1: In Vivo Efficacy of Palbociclib in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Outcome Measure | Result | Citation |
| Medulloblastoma (Group 3, MYC-amplified) | Med-211FH (PDX) | 120 mg/kg, oral, daily | Tumor Volume Reduction | 63% average reduction | [6] |
| Medulloblastoma (SHH) | Med-1712FH (PDX) | 75 mg/kg, oral, daily | Tumor Volume Reduction | 63% average reduction | [6] |
| Breast Cancer (ER+) | MCF-7 | 100 mg/kg, oral, daily | Tumor Growth Inhibition | ~90% inhibition | [8] |
| Breast Cancer (ER+) | MCF-7 | 50 mg/kg, oral, daily | Tumor Growth Inhibition | ~74% inhibition | [8] |
| Breast Cancer (ER+) | MCF-7 | 10 mg/kg, oral, daily | Tumor Growth Inhibition | ~12% inhibition | [8] |
| Breast Cancer (TNBC) | MDA-MB-468 | 1 µM | Colony Formation Reduction | 66.7% reduction | [2] |
| Breast Cancer (TNBC) | MDA-MB-468 | 0.5 µM | Colony Formation Reduction | 44.4% reduction | [2] |
Table 2: Pharmacodynamic Effects of Palbociclib in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Biomarker | Analytical Method | Result | Citation |
| Medulloblastoma | Med-211FH (PDX) | 120 mg/kg, oral, daily | pRb (Ser807/811) | Immunohistochemistry | Significant inhibition of Rb phosphorylation | [6] |
| Medulloblastoma | Med-211FH (PDX) | 120 mg/kg, oral, daily | Cell Cycle Arrest | Flow Cytometry | 97% of cells in G1 phase (vs. 80% in vehicle) | [6] |
| Desmoplastic Small Round Cell Tumor | JN-DSRCT-1 & BER-DSRCT | Not Specified | pRb (S708) | Western Blot | Reduction in Rb phosphorylation | [9] |
Table 3: Pharmacokinetic Parameters of Palbociclib
| Species | Dose | Cmax | Tmax | Half-life (t1/2) | AUC | Citation |
| Human | 125 mg, oral, single dose | 116 ng/mL (steady state) | 6-12 hours | 29 ± 5 hours | Not Specified | [10] |
| Mouse | Not Specified | Not Specified | Not Specified | 1.5 - 2 hours | Not Specified | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of Palbociclib in xenograft models.
Xenograft Model Establishment and Drug Administration
Patient-Derived Xenograft (PDX) Models (Medulloblastoma): Fresh tumor tissue from patients is xenografted into immunocompromised mice (e.g., NSG or athymic nude) within hours of surgical removal. The tumors are then passaged exclusively in mice. For subcutaneous models, tumor fragments are implanted in the flank. For orthotopic models, tumor cells are implanted in the cerebellum.[6]
Cell Line-Derived Xenograft (CDX) Models (Breast Cancer): Cultured cancer cells (e.g., MCF-7) are harvested and injected subcutaneously into the flank of immunocompromised mice. Tumor growth is monitored, and treatment is initiated when tumors reach a specified volume (e.g., 150-250 mm³).[8]
Drug Formulation and Administration: Palbociclib isethionate or hydrochloride is dissolved in a vehicle such as 50 mM sodium lactate (B86563) (pH 4). The solution is administered orally to mice via gavage, typically on a daily schedule.[6]
In Vivo Efficacy Studies
Tumor Volume Measurement: Tumor dimensions are measured using calipers, typically 2-3 times per week. Tumor volume is calculated using the formula: (Length × Width²) / 2 or (Length × Width² × π) / 6.[5][6]
Evaluation of Efficacy: Treatment efficacy is assessed by comparing the change in tumor volume in the Palbociclib-treated group to the vehicle-treated control group. Tumor growth inhibition (TGI) is a common metric. In some studies, survival is the primary endpoint, particularly for orthotopic models.[6][8]
Pharmacodynamic (Biomarker) Analysis
Immunohistochemistry (IHC) for pRb: Tumor tissues are collected from xenograft models, fixed in formalin, and embedded in paraffin. Sections are stained with primary antibodies against phosphorylated Rb (e.g., at Ser807/811) to assess the extent of target engagement by Palbociclib.[6]
Western Blot for pRb: Tumor lysates are prepared and subjected to SDS-PAGE. Proteins are then transferred to a membrane and probed with antibodies specific for phosphorylated and total Rb to quantify the level of Rb phosphorylation.[9]
Cell Cycle Analysis by Flow Cytometry: Tumors are dissociated into single-cell suspensions. The cells are then fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[6]
Visualizations: Signaling Pathways and Experimental Workflows
Palbociclib Mechanism of Action: CDK4/6-Rb Signaling Pathway
Caption: Palbociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation.
General Experimental Workflow for Preclinical Xenograft Studies
Caption: Workflow for evaluating Palbociclib efficacy in xenograft models.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Trametinib boosts palbociclib’s efficacy in breast cancer via autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complementary Targeting of Rb Phosphorylation and Growth in Cervical Cancer Cell Cultures and a Xenograft Mouse Model by SHetA2 and Palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palbociclib in combination with sunitinib exerts a synergistic anti-cancer effect in patient-derived xenograft models of various human cancers types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Palbociclib Orotate: A Technical Guide to Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib (B1678290), an orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), represents a significant advancement in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] Its mechanism of action is centered on the selective inhibition of CDK4 and CDK6, key regulators of the cell cycle.[3] This technical guide provides an in-depth overview of the target profile and kinase selectivity of palbociclib orotate (B1227488), supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in further research and development.
Target Profile and Mechanism of Action
Palbociclib is a highly specific inhibitor of CDK4 and CDK6.[4] These kinases, in complex with cyclin D, play a crucial role in the G1 to S phase transition of the cell cycle.[3][5] The primary molecular mechanism of palbociclib involves the inhibition of the phosphorylation of the retinoblastoma (Rb) protein.[4] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA replication and cell cycle progression. By inhibiting CDK4/6, palbociclib prevents Rb phosphorylation, leading to a G1 cell cycle arrest and a subsequent suppression of tumor cell proliferation.[6][7] The antitumor effect of palbociclib is dependent on the presence of a functional Rb protein.[2]
dot
Caption: CDK4/6-Rb Signaling Pathway and Palbociclib Inhibition.
Kinase Selectivity Profile
Palbociclib demonstrates high selectivity for CDK4 and CDK6 with low nanomolar potency. Extensive kinase profiling has confirmed its specificity, with minimal to no activity against a broad range of other kinases, which contributes to its favorable safety profile.
Table 1: Biochemical Potency of Palbociclib against Primary Targets
| Target | IC₅₀ (nM) | Reference(s) |
| CDK4/cyclin D1 | 9 - 11 | [8][9] |
| CDK6/cyclin D2 | 15 - 16 | [6][8][9] |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of the kinase activity in biochemical assays.
Table 2: Kinase Selectivity Panel Overview
| Kinase Panel | Activity of Palbociclib | Reference(s) |
| 36 Other Kinases | Little to no activity observed. | [6][10] |
| KINOMEscan Panel | Highly selective for CDK4 with very few off-target events. |
The specific kinases in the 36-kinase panel were not detailed in the referenced literature, but the overall finding highlights the high selectivity of palbociclib.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of palbociclib against CDK4/6.
Objective: To quantify the IC₅₀ value of palbociclib for recombinant human CDK4/cyclin D1 and CDK6/cyclin D complexes.
Materials:
-
Recombinant human CDK4/cyclin D1 and CDK6/cyclin D2/3 enzymes
-
GST-tagged Retinoblastoma (Rb) protein fragment (substrate)
-
Palbociclib orotate
-
ATP, [γ-³²P]ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of palbociclib in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, combine the assay buffer, the respective CDK/cyclin complex, and the GST-Rb substrate.
-
Inhibitor Addition: Add the diluted palbociclib or vehicle (DMSO) to the reaction wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated GST-Rb substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the amount of incorporated ³²P in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each palbociclib concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
dot
Caption: Biochemical Kinase Inhibition Assay Workflow.
Cell-Based Proliferation Assay (MTT/CellTiter-Glo®)
This protocol describes a common method to assess the anti-proliferative effects of palbociclib on cancer cell lines.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of palbociclib in a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, T-47D)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of palbociclib. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.
-
-
Data Analysis: Normalize the absorbance or luminescence readings to the vehicle control to determine the percentage of cell growth. Calculate the GI₅₀ value by plotting the percentage of growth inhibition against the log of the palbociclib concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: Logical Flow of Palbociclib's Cellular Effects.
Conclusion
This compound is a highly selective and potent inhibitor of CDK4 and CDK6. Its well-defined target profile and mechanism of action, centered on the inhibition of the Rb phosphorylation pathway, result in effective G1 cell cycle arrest and anti-proliferative activity in Rb-proficient tumor cells. The high degree of kinase selectivity minimizes off-target effects, contributing to its clinical utility. The provided data and protocols serve as a valuable resource for researchers engaged in the study and development of CDK inhibitors and related cancer therapies.
References
- 1. Palbociclib as an Antitumor Drug: A License to Kill - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib | The EMBO Journal [link.springer.com]
- 5. First-in-Class CDK4/6 Inhibitor Palbociclib Could Usher in a New Wave of Combination Therapies for HR+, HER2− Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Palbociclib Orotate: A Technical Guide to Inducing G1 Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palbociclib (B1678290), a highly selective and reversible oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a critical tool in cancer research and a therapeutic agent for specific cancer types, notably hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] Its primary mechanism of action is the induction of G1 phase cell cycle arrest, thereby inhibiting tumor cell proliferation.[1][3] This technical guide provides an in-depth overview of the core principles of palbociclib-mediated G1 arrest, detailed experimental protocols for its characterization, and quantitative data to support experimental design.
Mechanism of Action: The CDK4/6-Rb Pathway
The progression of the cell cycle is a tightly regulated process, with the transition from the G1 (first gap) phase to the S (synthesis) phase being a critical checkpoint.[1] In many cancer cells, this checkpoint is dysregulated, leading to uncontrolled proliferation.[1] Palbociclib targets the core of this dysregulation by inhibiting the kinase activity of CDK4 and CDK6.
In normal and cancer cell proliferation, mitogenic signals lead to the formation of active complexes between D-type cyclins and CDK4/6.[2][4] These complexes then phosphorylate the Retinoblastoma protein (Rb).[2][3] Hyperphosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for S-phase entry and DNA replication.[1][5]
Palbociclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[1][3] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, effectively blocking the G1-to-S phase transition and causing cell cycle arrest.[1][3]
Figure 1: Palbociclib's mechanism of action in the CDK4/6-Rb signaling pathway.
Quantitative Data: Palbociclib Efficacy in Vitro
The cytostatic effect of palbociclib is often quantified by its half-maximal inhibitory concentration (IC50) for cell proliferation and its ability to induce G1 arrest. These values can vary significantly depending on the cancer cell line's genetic background, particularly the status of Rb and p16.
Table 1: IC50 Values of Palbociclib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer (ER+) | 148 ± 25.7 | [6][7] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 432 ± 16.1 | [6][7] |
| T47D | Breast Cancer (ER+) | Varies | [8] |
| Colo-205 | Colon Cancer | 80 - 10,000 | [9] |
| H1650 | Non-Small-Cell Lung Cancer | ~2000 | [10] |
| H226 | Non-Small-Cell Lung Cancer | ~2000 | [10] |
| AGS | Gastric Cancer | Varies | [11] |
| HGC-27 | Gastric Cancer | Varies | [11] |
| A549 | Non-Small-Cell Lung Cancer | Varies | [12] |
| H1299 | Non-Small-Cell Lung Cancer | Varies | [12] |
Table 2: Effect of Palbociclib on G1 Phase Cell Cycle Arrest
| Cell Line | Treatment Conditions | % of Cells in G1 Phase (Control) | % of Cells in G1 Phase (Palbociclib) | Reference |
| MDA-MB-231 | Not specified | 48% | 87% | [6] |
| AGS | 0.5, 1, 2 µM | Not specified | Dose-dependent increase | [11] |
| HGC-27 | 0.5, 1, 2 µM | Not specified | Dose-dependent increase | [11] |
| A549 | 10, 15, 20 µM for 24h | ~55% | ~65-75% | [12] |
| H1299 | 10, 15, 20 µM for 24h | ~60% | ~70-80% | [12] |
| hTERT-RPE1 | 100-1000 nM for 24h | Not specified | Significant increase | [13] |
Experimental Protocols
The following protocols are generalized methodologies for assessing the effects of palbociclib on cancer cell lines. Optimization for specific cell lines and experimental conditions is recommended.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[10]
-
Treatment: Treat cells with a range of palbociclib concentrations for 72 hours.[10]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Discard the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[10]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Western Blotting for Rb Phosphorylation
This technique is used to detect the phosphorylation status of Rb, a direct downstream target of CDK4/6.
-
Cell Lysis: Treat cells with palbociclib for the desired time (e.g., 24 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811), total Rb, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[5][14]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ.[15]
Figure 2: A standard experimental workflow for evaluating the effects of palbociclib.
Flow Cytometry for Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[16]
-
Cell Preparation: Treat cells with palbociclib for a specified duration (e.g., 24 or 48 hours).[11][13] Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Palbociclib can induce a state of cellular senescence, which can be detected by the activity of β-galactosidase at a suboptimal pH (pH 6.0).[17]
-
Treatment: Treat cells with palbociclib for an extended period (e.g., 5-7 days).[11][17]
-
Fixation: Wash cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.[10][11]
-
Staining: Wash cells and incubate overnight at 37°C in a freshly prepared staining solution containing X-gal at pH 6.0.[10][11]
-
Visualization: Observe the cells under a light microscope for the development of a blue color, indicative of senescent cells.
-
Quantification: Count the number of blue-stained cells relative to the total number of cells in several fields of view to determine the percentage of senescent cells.[10]
Figure 3: Logical flow from palbociclib treatment to G1 phase cell cycle arrest.
Conclusion
Palbociclib orotate (B1227488) is a potent and specific inhibitor of CDK4/6 that effectively induces G1 cell cycle arrest in susceptible cancer cell lines. This technical guide provides a foundational understanding of its mechanism of action and practical protocols for its evaluation in a research setting. The provided quantitative data serves as a valuable reference for designing experiments and interpreting results. Further investigation into the nuances of palbociclib resistance and its combination with other therapeutic agents continues to be an active and promising area of cancer research.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustained mTORC1 activity during palbociclib-induced growth arrest triggers senescence in ER+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gotoper-com.s3.amazonaws.com [gotoper-com.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Palbociclib Enhances Migration and Invasion of Cancer Cells via Senescence-Associated Secretory Phenotype-Related CCL5 in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Palbociclib Orotate In Vitro Assay Development and Validation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib (B1678290) is a highly selective, reversible, small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2][3] The inhibition of these kinases prevents the phosphorylation of the Retinoblastoma (Rb) protein, a key tumor suppressor.[4][5][6][7] Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[6][7][8] This ultimately leads to G1 arrest and a reduction in tumor cell proliferation.[4][7][9] Palbociclib's efficacy is predominantly observed in Rb-positive cancer cells.[6][10] This document provides detailed protocols for the in vitro characterization of Palbociclib orotate (B1227488), a salt form of the compound, focusing on assays to determine its anti-proliferative activity, impact on cell cycle progression, and mechanism of action. While these protocols are generally applicable to Palbociclib, specific considerations for the orotate salt, such as solubility, are addressed.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of Palbociclib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Rb Status | IC50 (nM) | Assay Duration (h) | Reference |
| MB453 | ER-negative, HER2-positive Breast Cancer | Positive | 106 | 120 | [11] |
| MB231 | Triple-Negative Breast Cancer | Positive | 285 | 120 | [11] |
| MCF-7 | Estrogen Receptor-positive Breast Cancer | Positive | 148 ± 25.7 | 72 | [12] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Positive | 432 ± 16.1 | 72 | [12] |
| T47D | Estrogen Receptor-positive Breast Cancer | Not Specified | Varies | Not Specified | [13] |
| Colo-205 | Colon Carcinoma | Positive | 36 | 72 | [14] |
| MDA-MB-435 | Breast Carcinoma | Positive | 66 | Not Specified | [14] |
Note: IC50 values can vary between studies due to differences in assay conditions, such as cell density and incubation time.
Signaling Pathway
The diagram below illustrates the canonical CDK4/6-Rb-E2F signaling pathway and the point of inhibition by Palbociclib.
Experimental Protocols
Preparation of Palbociclib Orotate Stock Solution
Note on Solubility: Palbociclib's aqueous solubility is pH-dependent, decreasing significantly above pH 4.[1] While specific data for the orotate salt is limited, it is prudent to prepare stock solutions in an appropriate solvent and consider the pH of the final cell culture medium. Co-amorphous preparations with organic acids have been shown to improve solubility and stability.[15]
-
Reagent: this compound powder
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.[2]
-
Gently warm the solution to 37°C and vortex to ensure complete dissolution.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[2]
-
For experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. The final DMSO concentration in the culture medium should be kept constant across all treatments and should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Proliferation (MTS/MTT) Assay
This colorimetric assay measures cell viability based on the metabolic activity of the cells.[14][16]
-
Materials:
-
Rb-positive cancer cell line (e.g., MCF-7, T47D)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[14]
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
Measure the absorbance at 490 nm using a microplate reader.[16][17]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) to stain DNA and determine the proportion of cells in different phases of the cell cycle.[9][18]
-
Materials:
-
Cancer cell line
-
6-well plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A solution (100 µg/mL)[9]
-
Propidium Iodide (PI) staining solution (50 µg/mL)[9]
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at various concentrations (e.g., 0, 100 nM, 1 µM) for 24-48 hours.[13]
-
Harvest cells by trypsinization, collect them in a tube, and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent clumping.[9][19]
-
Incubate on ice for at least 30 minutes.[9] (Cells can be stored at -20°C for several weeks at this stage).[19]
-
Centrifuge the fixed cells and wash twice with PBS.[9]
-
Resuspend the cell pellet in a solution containing RNase A and PI.[9]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
-
Western Blot Analysis of Rb Phosphorylation
This assay is used to confirm the mechanism of action of Palbociclib by assessing the phosphorylation status of its direct downstream target, Rb.
-
Materials:
-
Cancer cell line
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound for 24 hours.[5]
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb. A decrease in this ratio upon treatment with this compound confirms its mechanism of action.[6]
-
References
- 1. tga.gov.au [tga.gov.au]
- 2. Palbociclib | Cell Signaling Technology [cellsignal.com]
- 3. Targeting the RB-E2F pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive modular map of molecular interactions in RB/E2F pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Investigation of the Therapeutic Effects of Palbociclib Conjugated Magnetic Nanoparticles on Different Types of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.research.missouri.edu [docs.research.missouri.edu]
- 13. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. broadpharm.com [broadpharm.com]
- 18. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Cycle Analysis Using Palbociclib Orotate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib (B1678290), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a critical tool in cancer research and drug development.[1][2] Its primary mechanism of action is to block the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing cell cycle progression from the G1 to the S phase.[3][4] This targeted activity leads to a reversible G1 cell cycle arrest in Rb-positive cancer cells.[5][6] This document provides a detailed protocol for analyzing the effects of Palbociclib orotate (B1227488) on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action: CDK4/6 Inhibition
The progression through the G1 phase of the cell cycle is tightly regulated by the activity of CDK4 and CDK6. These kinases form complexes with Cyclin D, which then phosphorylate the retinoblastoma protein (pRb).[7][8] Phosphorylated pRb releases the E2F transcription factor, allowing for the expression of genes necessary for entry into the S phase and DNA replication.[9][10] Palbociclib selectively inhibits CDK4 and CDK6, preventing pRb phosphorylation and effectively halting the cell cycle in the G1 phase.[3][7][9]
Caption: CDK4/6 signaling pathway and Palbociclib's point of intervention.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for treating cultured cancer cells with Palbociclib orotate and subsequently analyzing their cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Caption: Workflow for cell cycle analysis post-Palbociclib treatment.
Materials
-
This compound
-
Appropriate cancer cell line (e.g., MCF-7, T47D)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A (e.g., 100 µg/mL)
-
Flow cytometry tubes
-
Flow cytometer
Procedure
-
Cell Seeding:
-
Culture cells to ~70-80% confluency.
-
Harvest cells and seed them into 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to attach and resume proliferation overnight.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2 µM) to determine the optimal concentration for the cell line of interest.[6][11]
-
Replace the medium in the wells with the Palbociclib-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the cells for a specified duration. A 24-hour incubation is often sufficient to observe G1 arrest.[11][12][13]
-
-
Cell Harvesting:
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final volume of approximately 1-2 mL.[14][15][16] This prevents cell clumping.
-
Fix the cells for at least 30 minutes on ice or at 4°C.[15][16] Cells can be stored in 70% ethanol at -20°C for several weeks.[14]
-
-
RNase Treatment and Propidium Iodide Staining:
-
Centrifuge the fixed cells to pellet them (a higher speed may be necessary, e.g., 500 x g for 5 minutes).[15] Carefully discard the ethanol supernatant.
-
Wash the cell pellet twice with PBS.[15]
-
Resuspend the cell pellet in a staining solution containing RNase A and propidium iodide.[14][17] The RNase A is crucial to degrade any double-stranded RNA that PI might otherwise bind to, ensuring that the fluorescence signal is proportional to the DNA content.[14][18]
-
Incubate the cells in the staining solution for at least 15-30 minutes at room temperature, protected from light.[17] For some cell types, a longer incubation (e.g., overnight at 4°C) may yield better results.[14]
-
-
Flow Cytometry Analysis:
-
Data Interpretation:
-
Gate the cell population to exclude debris and cell aggregates.
-
Generate a histogram of PI fluorescence intensity.
-
The first peak represents cells in the G0/G1 phase (2N DNA content), the second peak represents cells in the G2/M phase (4N DNA content), and the region between these two peaks represents cells in the S phase.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate cell cycle analysis software.
-
Data Presentation
The following table summarizes typical experimental parameters and expected outcomes for cell cycle analysis following Palbociclib treatment. Note that optimal conditions may vary depending on the cell line and experimental setup.
| Parameter | Vehicle Control (e.g., DMSO) | This compound Treatment | Reference |
| Concentration Range | N/A | 0.1 µM - 10 µM | [5][11][13] |
| Incubation Time | 24 - 72 hours | 24 - 72 hours | [12][13][19] |
| Expected % of Cells in G0/G1 | 40% - 60% | Increased (e.g., >70%) | [5][6][11] |
| Expected % of Cells in S Phase | 20% - 30% | Decreased | [5][11] |
| Expected % of Cells in G2/M | 15% - 25% | May show a slight decrease | [6] |
Note: The exact percentages will be cell-line dependent. The values provided are illustrative of the expected trend.
Conclusion
This protocol provides a robust framework for assessing the impact of this compound on the cell cycle. By quantifying the accumulation of cells in the G1 phase, researchers can effectively characterize the cytostatic effects of Palbociclib and other CDK4/6 inhibitors, aiding in the preclinical evaluation of these targeted therapies. Careful optimization of drug concentration and incubation time for each specific cell line is critical for obtaining reliable and reproducible results.
References
- 1. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palbociclib-The First of a New Class of Cell Cycle Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
Western blot protocol for pRb phosphorylation after Palbociclib orotate treatment
Application Notes and Protocols
Topic: Western Blot Protocol for Analysis of Retinoblastoma Protein (Rb) Phosphorylation Following Palbociclib Orotate (B1227488) Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a critical therapeutic agent in the treatment of hormone receptor-positive (HR+) breast cancer.[1] Its primary mechanism of action involves the inhibition of the CDK4/6-Cyclin D complex, which prevents the hyperphosphorylation of the Retinoblastoma (Rb) protein.[1][2] This action blocks the cell cycle progression from the G1 to the S phase, thereby inhibiting tumor cell proliferation.[2][3] Western blotting is an essential immunodetection technique to verify the pharmacodynamic effect of Palbociclib by quantifying the reduction in phosphorylated Rb (pRb) relative to the total Rb protein. This document provides a detailed protocol for the treatment of cancer cells with Palbociclib orotate and the subsequent analysis of Rb phosphorylation status by Western blot.
Palbociclib Signaling Pathway
Palbociclib is a selective, reversible inhibitor of CDK4 and CDK6.[1] In the early G1 phase of the cell cycle, CDK4/6 partners with Cyclin D to form an active complex. This complex phosphorylates the tumor suppressor protein Rb.[1] Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes required for the transition to the S phase and DNA synthesis.[2] By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, keeping Rb in its active, hypophosphorylated state where it remains bound to E2F.[2] This sequestration of E2F leads to G1 cell cycle arrest and a reduction in cell proliferation.[2][3] The presence of a functional Rb protein is required for Palbociclib's anti-tumor activity.[2]
Experimental Protocol
This protocol outlines the steps from cell culture and treatment with this compound to the final analysis of pRb levels. It is crucial to use cell lines that are Rb-positive for this assay.[2]
Cell Culture and this compound Treatment
-
Cell Seeding: Seed Rb-positive cancer cells (e.g., T-47D, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock to desired final concentrations in complete growth medium.
-
Incubation: Remove the old medium, wash cells once with PBS, and add the medium containing this compound or vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 18, 24, or 48 hours).[4][5]
Cell Lysis for Phosphoprotein Analysis
Critical Note: To preserve the phosphorylation state of proteins, all steps must be performed on ice or at 4°C. Lysis buffer must be supplemented with fresh phosphatase and protease inhibitors.[6][7]
-
Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) and add protease and phosphatase inhibitor cocktails immediately before use.[6][8][9]
-
Washing: After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[8]
-
Lysis: Add 100-150 µL of ice-cold lysis buffer to each well.[8] Scrape the cells using a cell lifter and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubation: Incubate the lysates on ice for 20-30 minutes to ensure complete lysis.[8]
-
Clarification: Centrifuge the lysates at ~14,000-17,000 x g for 15-20 minutes at 4°C to pellet cell debris.[8][9]
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube. Store at -80°C or proceed to the next step.
Protein Quantification
Accurate protein quantification is essential for consistent sample loading, which is crucial for reliable quantitative Western blot analysis.[10][11]
-
Assay Selection: Use a standard protein assay such as the Bicinchoninic acid (BCA) or Bradford assay to determine the protein concentration of each lysate.[10][12] The BCA assay is often preferred due to its compatibility with most detergents found in lysis buffers.[10]
-
Procedure: Follow the manufacturer’s instructions for the chosen assay. Perform measurements in triplicate for accuracy.[8]
-
Calculation: Calculate the concentration of each sample. Normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer.
SDS-PAGE
-
Sample Preparation: In a microcentrifuge tube, mix 20-40 µg of total protein with 2x or 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).[6][13]
-
Denaturation: Heat the samples at 95-100°C for 5 minutes to denature the proteins.[6][14]
-
Gel Electrophoresis: Load the denatured samples and a molecular weight marker into the wells of a polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of Rb (~110 kDa).[14][15]
-
Running the Gel: Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.[14][15]
Protein Transfer
-
Membrane Activation: If using a PVDF membrane, pre-wet it in methanol (B129727) for 15-30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[6][16] Nitrocellulose membranes do not require methanol activation.
-
Assembly: Assemble the transfer stack (sandwich) according to the manufacturer's protocol for a wet or semi-dry transfer system.
-
Transfer: Transfer the proteins from the gel to the membrane. Transfer efficiency can be checked by staining the membrane with Ponceau S solution.[6][11]
Immunoblotting
-
Blocking: To prevent non-specific antibody binding, block the membrane for 1 hour at room temperature with agitation. For phospho-specific antibodies, use 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6] Note: Avoid using non-fat dry milk for blocking when probing for phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[17]
-
Primary Antibody Incubation: Dilute the primary antibody against phosphorylated Rb (e.g., anti-pRb Ser780 or Ser807/811) in the blocking buffer (5% BSA in TBST) at the manufacturer's recommended dilution. Incubate the membrane overnight at 4°C with gentle agitation.[13][18]
-
Washing: Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[13][18]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with agitation.[6][18]
-
Final Washes: Repeat the washing step (Step 6.3) to remove unbound secondary antibody.
Detection and Data Analysis
-
Substrate Incubation: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.[13]
-
Signal Visualization: Capture the chemiluminescent signal using a digital imaging system or autoradiography film.
-
Quantification: Use image analysis software (e.g., ImageJ) to perform densitometry analysis of the bands.[11] Normalize the pRb band intensity to a loading control.
Membrane Stripping and Reprobing for Total Rb and Loading Control
To accurately determine the change in phosphorylation, it is essential to measure the total amount of Rb protein. This is achieved by stripping the initial antibodies and reprobing the same membrane.
-
Stripping: Wash the membrane and incubate it in a stripping buffer. Mild stripping (e.g., glycine-HCl, pH 2.2) or harsh stripping (e.g., with heat and β-mercaptoethanol) can be used.[19][20]
-
Washing: Thoroughly wash the membrane with PBS or TBST to remove the stripping buffer.[21]
-
Verification: Test for efficient stripping by incubating with only the secondary antibody and ECL substrate. No signal should be detected.[19][21]
-
Re-blocking: Block the stripped membrane again for 1 hour at room temperature.
-
Reprobing: Incubate the membrane with a primary antibody for total Rb overnight at 4°C. Following this, repeat the immunoblotting steps (6.3 to 7.3). The membrane can be stripped and reprobed a third time for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin).
Data Presentation and Interpretation
Quantitative data from the densitometry analysis should be organized to clearly show the effect of Palbociclib on Rb phosphorylation. The key metric is the ratio of the phosphorylated Rb signal to the total Rb signal, normalized to a loading control to account for any variations in protein loading.
Table 1: Example of Quantitative Western Blot Data Analysis
| Treatment Group | pRb Signal (Normalized to Loading Control) | Total Rb Signal (Normalized to Loading Control) | pRb / Total Rb Ratio | Fold Change vs. Control |
| Vehicle Control (DMSO) | 1.00 | 1.02 | 0.98 | 1.00 |
| Palbociclib (100 nM) | 0.52 | 1.01 | 0.51 | 0.52 |
| Palbociclib (500 nM) | 0.15 | 0.99 | 0.15 | 0.15 |
The expected result is a dose-dependent decrease in the pRb/Total Rb ratio, confirming that Palbociclib inhibits Rb phosphorylation.[4][22]
Western Blot Experimental Workflow
The entire process, from sample preparation to data analysis, follows a systematic workflow to ensure reproducibility and accuracy.
References
- 1. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. Charting the Multi-level Molecular Response to Palbociclib in ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stratech.co.uk [stratech.co.uk]
- 8. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. licorbio.com [licorbio.com]
- 11. Guide to western blot quantification | Abcam [abcam.com]
- 12. How to Quantify Protein Expression in Cells Using Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. neobiotechnologies.com [neobiotechnologies.com]
- 15. SDS-PAGE Protocol | Rockland [rockland.com]
- 16. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. abcam.com [abcam.com]
- 20. Western Blot Stripping Protocol: Membrane Stripping for Reprobing | Bio-Techne [bio-techne.com]
- 21. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Cell Culture Studies with Palbociclib Orotate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib (B1678290), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] Its mechanism of action revolves around the inhibition of the CDK4/6-Cyclin D complex, which plays a pivotal role in the G1 to S phase transition of the cell cycle.[3][4] By blocking the phosphorylation of the retinoblastoma (Rb) protein, Palbociclib prevents the release of the E2F transcription factor, leading to cell cycle arrest in the G1 phase and a subsequent reduction in tumor cell proliferation.[3][4][5] Long-term in vitro studies with Palbociclib are crucial for understanding the nuances of its cytostatic effects, the development of potential resistance mechanisms, and the induction of cellular senescence.
These application notes provide detailed protocols and quantitative data to guide researchers in designing and executing long-term cell culture experiments using Palbociclib orotate (B1227488).
Data Presentation
Table 1: Palbociclib IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Palbociclib in different cancer cell lines as reported in various studies.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| MCF-7 | Breast Cancer (ER+) | 79.4 | HTRF Phosphorylated Rb (Ser780) Assay | [4] |
| 148 ± 25.7 | Proliferation Assay | [6][7] | ||
| MDA-MB-231 | Breast Cancer (TNBC) | 285 | MTT Assay (120h treatment) | [8] |
| 432 ± 16.1 | Proliferation Assay | [6][7] | ||
| T47D | Breast Cancer (ER+) | Not specified, but sensitive | Not specified | [9] |
| MDA-MB-453 | Breast Cancer (HER2+) | 106 | MTT Assay (120h treatment) | [8] |
| COLO205 | Colon Carcinoma | 36 | [3H]thymidine incorporation | [10] |
| MOLM13 | Leukemia | 2 (for Rb phosphorylation) | Kinase Assay | [10] |
Note: IC50 values can vary depending on the assay method, incubation time, and specific cell culture conditions.
Table 2: Effects of Long-Term Palbociclib Treatment on Cell Cycle and Senescence
Long-term exposure to Palbociclib can induce a sustained G1 cell cycle arrest and promote a senescent phenotype in cancer cells.
| Cell Line | Treatment Condition | Endpoint Assessed | Quantitative Result | Reference |
| RPE1 | 1 µM Palbociclib for >4 days | Senescence-like morphology | Increased cell flattening and cellular area | [11] |
| MDA-MB-231 | Palbociclib | G1 Cell Cycle Arrest | 87% of cells in G1 phase (vs. 48% in control) | [7] |
| Sarcoma Cell Lines (AA, AW, AX, BG) | 10 µM Palbociclib for 4 days | Senescence-Associated β-Galactosidase (SA-β-Gal) Activity | Strong induction of SA-β-Gal staining | [12] |
| SUM159 & A549 | Palbociclib + Indisulam | SA-β-Gal Positive Cells | Increased number of positive cells | [13] |
| AGS & MCF-7 | 1 µM & 0.5 µM Palbociclib for 96h | Apoptosis/Necrosis | No significant increase | [14] |
| CAMA1 | 500 nM Palbociclib for 10-14 days | Senescence | Irreversible growth arrest and increased SA-β-Gal staining | [9] |
Experimental Protocols
Protocol 1: Long-Term Palbociclib Treatment for Cell Proliferation and Viability Assessment
This protocol outlines a general procedure for treating adherent cancer cell lines with Palbociclib for an extended period to assess its effects on cell proliferation and viability.
Materials:
-
Palbociclib orotate
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Multi-well cell culture plates (e.g., 6-well, 96-well)
-
Hemocytometer or automated cell counter
-
Cell proliferation/viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into multi-well plates at a density that allows for logarithmic growth throughout the intended experiment duration. The seeding density will need to be optimized for each cell line.
-
-
Palbociclib Treatment:
-
Allow the cells to adhere and recover for 24 hours after seeding.
-
Prepare working solutions of Palbociclib by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., ranging from 10 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest Palbociclib dose).
-
Remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of Palbociclib or the vehicle control.
-
Incubate the cells under standard cell culture conditions (37°C, 5% CO2).
-
-
Long-Term Culture and Maintenance:
-
For long-term studies (e.g., 7-21 days), the medium containing Palbociclib should be replenished every 2-3 days to ensure a consistent drug concentration and nutrient supply.
-
At each medium change, carefully aspirate the old medium and replace it with freshly prepared Palbociclib-containing medium.
-
-
Assessment of Cell Proliferation and Viability:
-
At predetermined time points (e.g., day 3, 7, 14, 21), assess cell proliferation and viability using a suitable assay.
-
For cell counting:
-
Wash the cells with PBS.
-
Trypsinize the cells and resuspend in complete medium.
-
Perform a cell count using a hemocytometer and Trypan Blue exclusion to differentiate between live and dead cells.
-
-
For colorimetric/fluorometric assays (e.g., MTT, WST-1):
-
Follow the manufacturer's instructions for the chosen assay kit. Typically, this involves adding the reagent to the wells, incubating for a specific period, and then measuring the absorbance or fluorescence.
-
-
Protocol 2: Analysis of Cell Cycle Arrest by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with Palbociclib using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cells treated with Palbociclib as described in Protocol 1
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
At the desired time point, harvest both the floating and adherent cells.
-
Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (can be stored at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate the cell population and analyze the DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Detection of Cellular Senescence
This protocol outlines the procedure for detecting cellular senescence using the Senescence-Associated β-Galactosidase (SA-β-Gal) staining assay.
Materials:
-
Cells treated with Palbociclib as described in Protocol 1
-
PBS
-
Fixation Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and citric acid/sodium phosphate (B84403) buffer at pH 6.0)
-
Microscope
Procedure:
-
Cell Fixation:
-
At the end of the treatment period, wash the cells grown on plates or coverslips twice with PBS.
-
Add the Fixation Solution and incubate at room temperature for 10-15 minutes.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Add the SA-β-Gal Staining Solution to the cells.
-
Incubate the cells at 37°C (without CO2) for 12-16 hours, or until a blue color develops in the senescent cells. Protect the plates from light.
-
-
Visualization and Quantification:
-
Wash the cells with PBS.
-
Observe the cells under a bright-field microscope. Senescent cells will appear blue.
-
Quantify the percentage of senescent (blue) cells by counting at least 200 cells in multiple random fields.
-
Mandatory Visualization
Caption: Experimental workflow for long-term Palbociclib cell culture studies.
Caption: Palbociclib inhibits the CDK4/6-Rb signaling pathway.
References
- 1. Targeting the RB-E2F pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the RB-E2F pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. selleckchem.com [selleckchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing Palbociclib Orotate-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and characterizing palbociclib (B1678290) orotate-resistant cancer cell line models, crucial tools for investigating resistance mechanisms and developing novel therapeutic strategies. The protocols outlined below are based on established methodologies for inducing drug resistance in vitro.
Introduction
Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has significantly improved outcomes for patients with estrogen receptor-positive (ER+) breast cancer.[1][2][3] However, acquired resistance to palbociclib is a major clinical challenge.[1][4][5] Understanding the molecular mechanisms driving this resistance is paramount for the development of next-generation therapies. This document provides detailed protocols for generating palbociclib-resistant cell lines and characterizing their resistance phenotypes.
Data Presentation
Table 1: IC50 Values of Palbociclib in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| MCF-7 | ~5.014 | ~22.573 | ~4.5 | [6] |
| T47D | Not Specified | Not Specified | ~10-fold increase | [7] |
| SW620 | ~3.921 | ~9.045 | ~2.3 | [6] |
| HEK293/pcDNA3.1 | ~4.071 | ~13.855 | ~3.4 | [6] |
Table 2: Cross-Resistance of Palbociclib-Resistant Cell Lines to other CDK4/6 Inhibitors
| Resistant Cell Line | Drug | IC50 in Parental Cells (nM) | IC50 in Resistant Cells (nM) | Reference |
| T47D-PR | Abemaciclib | Not Specified | Not Specified | [1] |
| MCF7-P1 | Abemaciclib | Not Specified | Not Specified | [1] |
| MCF7-P2 | Abemaciclib | Not Specified | Not Specified | [1] |
Note: "PR" denotes Palbociclib-Resistant sublines. Specific IC50 values for Abemaciclib were not provided in the source material, but the study indicated demonstrated cross-resistance.[1]
Experimental Protocols
Protocol 1: Generation of Palbociclib-Resistant Cell Lines
This protocol describes the generation of palbociclib-resistant cell lines by continuous exposure to escalating concentrations of the drug.[8][9][10]
Materials:
-
Parental cancer cell line (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Palbociclib orotate (B1227488)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of Palbociclib: Culture the parental cells and determine the half-maximal inhibitory concentration (IC50) of palbociclib using a cell viability assay (see Protocol 2).
-
Initial Exposure: Begin by continuously exposing the parental cells to palbociclib at a concentration equal to the IC50.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of palbociclib. A stepwise increase of 1.5 to 2-fold is recommended.[10]
-
Monitoring and Maintenance: Monitor the cells for signs of recovery and proliferation. The process of developing resistance can take several months (e.g., 5-6 months).[8]
-
Establishment of Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of palbociclib that is significantly higher (e.g., 1 µM or higher) than the initial IC50 of the parental line.[8][11]
-
Cryopreservation: At each stage of increased drug concentration, it is advisable to freeze vials of the cells.[10]
-
Maintenance of Resistant Phenotype: Culture the established resistant cell line in a medium containing a maintenance concentration of palbociclib to ensure the stability of the resistant phenotype.[8]
Workflow for Generating Resistant Cell Lines
Caption: Workflow for the generation of palbociclib-resistant cell lines.
Protocol 2: Cell Viability Assay (MTT or WST Assay)
This protocol is used to determine the IC50 of palbociclib and to assess the sensitivity of parental and resistant cells to various drugs.[1][6]
Materials:
-
Parental and resistant cells
-
96-well plates
-
Complete cell culture medium
-
Palbociclib orotate and other test compounds
-
MTT or WST reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of palbociclib or other compounds for a specified period (e.g., 72 hours).[6]
-
Addition of Viability Reagent: Add the MTT or WST reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: For MTT assays, add a solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the cell viability against the drug concentration and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 3: Western Blot Analysis
This protocol is used to analyze the expression and phosphorylation status of proteins involved in palbociclib resistance signaling pathways.[1][6]
Materials:
-
Parental and resistant cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Rb, p-Rb, CDK4, CDK6, Cyclin D1, Cyclin E, AKT, p-AKT, ERK, p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Key Signaling Pathways in Palbociclib Resistance
Acquired resistance to palbociclib can be mediated by various molecular mechanisms.[1] Key pathways include:
-
Alterations in the Cell Cycle Machinery:
-
Activation of Bypass Signaling Pathways:
-
Other Mechanisms:
Signaling Pathways in Palbociclib Resistance
Caption: Key signaling pathways involved in palbociclib resistance.
References
- 1. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tumour kinome re-wiring governs resistance to palbociclib in oestrogen receptor positive breast cancers, highlighting new therapeutic modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential gene expression analysis of palbociclib-resistant TNBC via RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 13. Frontiers | The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter [frontiersin.org]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. ascopubs.org [ascopubs.org]
Application Notes and Protocols for In Vivo Dosing and Administration of Palbociclib in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), critical regulators of the cell cycle.[1] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking cell cycle progression from the G1 to the S phase and inducing cell cycle arrest in retinoblastoma-proficient cancer cells.[1][2] These application notes provide detailed protocols for the in vivo dosing and administration of Palbociclib in mouse models, a crucial step in preclinical cancer research. The following sections detail vehicle preparation, administration routes, dosing schedules, and sample experimental workflows for efficacy and pharmacokinetic studies.
Data Presentation
Table 1: In Vivo Efficacy of Palbociclib in Mouse Xenograft Models
| Tumor Model | Mouse Strain | Palbociclib Dose (mg/kg) | Dosing Schedule | Route | Vehicle | Outcome |
| Medulloblastoma (MYC-amplified, Group 3) | Not Specified | 120 | Daily | Oral Gavage | 50 mM Sodium Lactate (B86563), pH 4 | Significant survival advantage and rapid tumor regression. |
| Medulloblastoma (SHH) | Not Specified | Not Specified | Daily | Oral Gavage | 50 mM Sodium Lactate, pH 4 | Rapid tumor regression. |
| Nasopharyngeal Carcinoma (Multiple Xenografts) | NOD/SCID | 75 | Daily | Oral Gavage | Deionized Water | Significant tumor growth inhibition and reduced Ki-67 expression. |
| Breast Cancer (MDA-MB-231Luc2+GFP+) | Not Specified | 100 | Daily for 28 days | Oral Gavage | Sodium Lactate, pH 4 | Significant inhibition of skeletal bone tumor progression. |
| Breast Cancer (MDA-MB-231Luc2+GFP+) | Not Specified | 100 | 5 days on, 2 days off for 4 cycles | Oral Gavage | Sodium Lactate, pH 4 | Impeded primary tumor growth. |
Table 2: Pharmacokinetic Parameters of Palbociclib in Mice
| Parameter | Value | Notes |
| Half-life (t½) | 1.5 - 2 hours | Significantly shorter than the human half-life of approximately 27 hours, indicating faster clearance in mice.[1] |
| Cmax | Not explicitly found in mice | In humans, steady-state Cmax is 116 ng/mL.[3] |
| Tmax | Not explicitly found in mice | In humans, Tmax is 6-12 hours post-oral administration.[3] |
| AUC | Not explicitly found in mice |
Note: Specific pharmacokinetic data for Palbociclib orotate (B1227488) in mice is limited in the public domain. The provided half-life is for Palbociclib. Researchers should consider conducting their own pharmacokinetic studies for the specific salt and formulation used.
Experimental Protocols
Protocol 1: Preparation of Palbociclib Formulation for Oral Gavage
This protocol describes the preparation of a Palbociclib suspension for oral administration to mice.
Materials:
-
Palbociclib (orotate or other specified salt form)
-
Vehicle:
-
Option A: 50 mM Sodium Lactate buffer, pH 4.0
-
Option B: Sterile deionized water
-
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
pH meter and adjustment solutions (if preparing Sodium Lactate buffer)
Procedure:
-
Calculate the required amount of Palbociclib and vehicle.
-
Example: For a 100 mg/kg dose in a 20 g mouse, with a dosing volume of 100 µL (0.1 mL):
-
Dose per mouse = 100 mg/kg * 0.02 kg = 2 mg
-
Concentration of dosing solution = 2 mg / 0.1 mL = 20 mg/mL
-
-
For a batch of 10 mice + overage (e.g., 2 mL total volume):
-
Total Palbociclib needed = 20 mg/mL * 2 mL = 40 mg
-
-
-
Vehicle Preparation (if using Sodium Lactate):
-
Prepare a 50 mM solution of sodium lactate in sterile water.
-
Adjust the pH to 4.0 using appropriate acidic/basic solutions.
-
Filter-sterilize the buffer.
-
-
Palbociclib Suspension:
-
Weigh the calculated amount of Palbociclib powder and place it in a sterile conical tube.
-
Add a small amount of the chosen vehicle (Sodium Lactate buffer or deionized water) to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing continuously to ensure a homogenous suspension.
-
If the compound does not readily suspend, sonicate the mixture for 5-10 minutes in a water bath sonicator.
-
-
Final Checks:
-
Visually inspect the suspension for uniformity.
-
The suspension should be prepared fresh daily before administration.
-
Continuously mix the suspension (e.g., using a vortex) before drawing each dose to ensure uniform delivery.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of Palbociclib in a subcutaneous xenograft mouse model.
Materials and Equipment:
-
Immunocompromised mice (e.g., NOD/SCID, Nude)
-
Cancer cell line of interest
-
Matrigel (or other appropriate extracellular matrix)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
-
Prepared Palbociclib dosing solution and vehicle control
-
Oral gavage needles
-
Animal housing and husbandry equipment compliant with institutional guidelines
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under appropriate conditions.
-
Harvest and resuspend cells in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio).
-
Inject a defined number of cells (e.g., 1 x 10^6 to 5 x 10^6) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups with similar average tumor volumes.
-
-
Treatment Administration:
-
Administer Palbociclib or vehicle control to the respective groups via oral gavage according to the predetermined dosing schedule (e.g., daily).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes every 2-3 days throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression or survival.
-
-
Study Termination and Tissue Collection:
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study.
-
Excise tumors and measure their final weight.
-
Tissues can be collected for further analysis (e.g., histology, Western blot for target engagement).
-
Mandatory Visualization
Caption: Palbociclib's Mechanism of Action in the Cell Cycle.
Caption: Experimental Workflow for In Vivo Efficacy Studies.
References
Application Notes and Protocols for High-Throughput Screening with Palbociclib Orotate for Drug Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib (B1678290), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has demonstrated significant efficacy in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2][3] Palbociclib orotate (B1227488), a salt form of the active compound, offers specific physicochemical properties beneficial for pharmaceutical development. The mechanism of action of Palbociclib involves the inhibition of the CDK4/6-retinoblastoma (Rb) protein pathway, leading to cell cycle arrest at the G1-S transition and subsequent suppression of tumor cell proliferation.[4][5]
Despite its success as a monotherapy and in combination with endocrine therapy, intrinsic and acquired resistance can limit the long-term efficacy of Palbociclib. A promising strategy to overcome resistance and enhance therapeutic outcomes is the use of combination therapies. High-throughput screening (HTS) provides a powerful platform for systematically evaluating the synergistic effects of Palbociclib with a large library of compounds.[4] This approach enables the identification of novel drug combinations that may offer superior anti-cancer activity.
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening with Palbociclib orotate to identify synergistic drug combinations. The methodologies described herein are designed to be adaptable for various cancer cell lines and compound libraries.
Data Presentation
Effective analysis of HTS data is crucial for identifying meaningful synergistic interactions. Quantitative data from combination screens are typically presented in dose-response matrices, which are then used to calculate synergy scores.
Table 1: Representative Dose-Response Matrix (% Inhibition) for this compound in Combination with a PI3K Inhibitor (e.g., Alpelisib) in a Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Line.
| This compound (µM) | 0 (DMSO) | 0.032 | 0.16 | 0.8 | 4 | 20 |
| PI3K Inhibitor (µM) | ||||||
| 0 (DMSO) | 0 | 5 | 12 | 25 | 40 | 55 |
| 0.01 | 8 | 15 | 28 | 45 | 60 | 72 |
| 0.05 | 15 | 30 | 50 | 68 | 80 | 88 |
| 0.25 | 25 | 48 | 65 | 82 | 90 | 95 |
| 1.25 | 40 | 65 | 80 | 91 | 96 | 98 |
| 6.25 | 55 | 78 | 90 | 97 | 99 | 99 |
Table 2: Synergy Score Analysis for this compound Combinations.
Synergy scores are calculated from the dose-response matrix to quantify the degree of interaction between two drugs. Common models for calculating synergy include the Highest Single Agent (HSA) model and the Bliss independence model. The "Excess over HSA" (ExcessHSA) is a common metric where negative scores indicate synergy.
| Drug Combination | Cell Line | Synergy Score Model | Average Synergy Score | Interpretation |
| Palbociclib + Alpelisib (PI3Kα inhibitor) | FADU (HNSCC) | ExcessHSA | -227.83 | Strong Synergy[4] |
| Palbociclib + Pictilisib (pan-PI3K inhibitor) | FADU (HNSCC) | ExcessHSA | -300.41 | Strong Synergy[4] |
| Palbociclib + Osimertinib (EGFR inhibitor) | HNSCC panel | ExcessHSA | Top 20 Synergistic Hit | Synergy |
| Palbociclib + Binimetinib (MEK inhibitor) | HNSCC panel | ExcessHSA | Top 20 Synergistic Hit | Synergy |
| Palbociclib + Cisplatin | HNSCC panel | ExcessHSA | -7.63 | Additive/Weak Synergy |
| Palbociclib + Paclitaxel | HNSCC panel | ExcessHSA | 173.86 | Antagonism |
Experimental Protocols
This section provides detailed protocols for a high-throughput screening workflow to identify synergistic drug combinations with this compound.
Protocol 1: High-Throughput Cell Viability Assay
This protocol outlines a general method for assessing cell viability in a high-throughput format using a luminescence-based ATP assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell lines of interest (e.g., HNSCC, breast cancer)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in DMSO)
-
Compound library (in DMSO)
-
384-well white, clear-bottom tissue culture plates
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Method:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to the desired seeding density (e.g., 1000-5000 cells/well, optimized for each cell line).
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Plating (Dose-Response Matrix):
-
Prepare serial dilutions of this compound and the library compounds in DMSO. A common approach is a 6x6 or 10x10 matrix.[4]
-
Using an acoustic liquid handler, transfer nanoliter volumes of the drug solutions to the cell plates to achieve the final desired concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Include appropriate controls: DMSO-only (vehicle control) and single-agent dose responses for both this compound and the library compound.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 25 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the raw luminescence data to the DMSO-only controls to calculate the percent inhibition for each drug concentration and combination.
-
Generate dose-response curves for single agents and a dose-response matrix for the combination.
-
Calculate synergy scores using appropriate models (e.g., HSA, Bliss).
-
Mandatory Visualizations
Signaling Pathway of Palbociclib Action
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palbociclib-based high-throughput combination drug screening identifies synergistic therapeutic options in HPV-negative head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palbociclib-based high-throughput combination drug screening identifies synergistic therapeutic options in HPV-negative head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by Palbociclib Orotate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Palbociclib, available as Palbociclib orotate (B1227488) (Ibrance®), is a highly selective and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] The primary mechanism of action of Palbociclib is the inhibition of the CDK4/6-retinoblastoma (Rb) pathway, which is a critical regulator of the cell cycle restriction point.[2] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the Rb protein, leading to a blockage of the cell cycle progression from the G1 to the S phase.[4][5] This induction of G1 arrest is a key component of its anti-proliferative effect in various cancer types, particularly in hormone receptor-positive (HR+) breast cancer.[1][3][6]
While cell cycle arrest and cellular senescence are the most well-documented outcomes of Palbociclib treatment, a growing body of evidence indicates that Palbociclib can also induce apoptosis in a variety of cancer cell lines, including those of the stomach, lung, and bladder.[7][8][9] The induction of apoptosis by Palbociclib can be dose-dependent and appears to involve the modulation of key apoptosis-regulating proteins such as Bax, Bcl-2, and Caspase-3.[7][10]
This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with Palbociclib orotate using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[11] Propidium Iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[11] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Signaling Pathway of Palbociclib-Induced Cell Cycle Arrest and Apoptosis
Caption: Palbociclib's dual action on cell cycle arrest and apoptosis.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following table. The values represent the percentage of cells in each quadrant, corresponding to different cell populations.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound | 0.5 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.3 ± 0.9 | 1.2 ± 0.4 |
| This compound | 1.0 | 72.3 ± 4.2 | 15.7 ± 2.5 | 9.8 ± 1.8 | 2.2 ± 0.7 |
| This compound | 2.0 | 58.9 ± 5.1 | 25.4 ± 3.3 | 13.5 ± 2.1 | 2.2 ± 0.6 |
| Positive Control (e.g., Staurosporine) | 1.0 | 15.4 ± 3.8 | 45.8 ± 4.1 | 35.2 ± 3.9 | 3.6 ± 1.1 |
Note: The data presented are representative and may vary depending on the cell line, treatment duration, and experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound (appropriate vendor)
-
Cancer cell line of interest (e.g., AGS, HGC-27, H520, H226)[7][8]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (B87167) (DMSO) for Palbociclib stock solution
-
Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Flow cytometry tubes
Experimental Workflow
Caption: Workflow for apoptosis analysis post-Palbociclib treatment.
Detailed Protocol
-
Cell Culture and Treatment:
-
Seed the cancer cells in a 6-well plate at a density of 1 x 10⁶ cells per well and allow them to adhere overnight.[12]
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, and 2 µM) for a predetermined duration (e.g., 48 or 72 hours).[7][13] Include a vehicle control (DMSO) group.
-
-
Cell Harvesting:
-
After the treatment period, collect the cell culture supernatant, which may contain floating apoptotic cells.[12]
-
Wash the adherent cells once with PBS.
-
Add trypsin-EDTA to detach the adherent cells.
-
Combine the trypsinized cells with their corresponding supernatant from step 2.1.
-
Centrifuge the cell suspension at approximately 500 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.[12]
-
-
Annexin V and PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[14] Gently vortex the tube.
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.[14]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[14]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and quadrant gates.[12][14]
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in each of the four quadrants.
-
Interpretation of Results
Caption: Quadrant gating for apoptosis analysis.
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.[14]
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[14]
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells, likely due to mechanical injury during sample preparation.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Palbociclib (PD 0332991): targeting the cell cycle machinery in breast cancer | Semantic Scholar [semanticscholar.org]
- 3. Palbociclib - Wikipedia [en.wikipedia.org]
- 4. tga.gov.au [tga.gov.au]
- 5. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palbociclib Induces the Apoptosis of Lung Squamous Cell Carcinoma Cells via RB-Independent STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palbociclib triggers apoptosis in bladder cancer cells by Cdk2-induced Rad9-mediated reorganization of the Bak.Bcl-xl complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palbociclib Enhances Migration and Invasion of Cancer Cells via Senescence-Associated Secretory Phenotype-Related CCL5 in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RU [thermofisher.com]
Application Notes and Protocols: Palbociclib Orotate in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell monolayers. This increased physiological relevance is crucial for preclinical drug screening and an in-depth understanding of drug efficacy. Palbociclib (B1678290), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has demonstrated significant therapeutic effects in various cancers by inducing G1 cell cycle arrest.[1][2] This document provides detailed application notes and protocols for the use of palbociclib orotate (B1227488) in 3D spheroid culture models, summarizing key quantitative data and outlining experimental workflows. While the available literature primarily focuses on palbociclib, the protocols provided are directly applicable to palbociclib orotate as the active moiety is identical.
Mechanism of Action: CDK4/6 Inhibition
Palbociclib targets the Cyclin D-CDK4/6-Retinoblastoma protein (Rb) pathway, a critical regulator of the cell cycle.[2] In many cancer cells, this pathway is hyperactive, leading to uncontrolled cell proliferation. Palbociclib competitively inhibits the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. This results in a G1-phase arrest and suppression of tumor growth. The presence of a functional Rb protein is essential for the cytostatic effect of palbociclib.
Quantitative Data Presentation
The efficacy of palbociclib can be significantly different in 3D spheroid models compared to 2D monolayer cultures, with 3D models generally showing increased resistance. This highlights the importance of using 3D models for more clinically relevant drug screening.
Table 1: Palbociclib IC50 Values in 2D vs. 3D Spheroid Models
| Cell Line | Cancer Type | Culture Model | IC50 (µM) | Reference |
| HN5 | Head and Neck Squamous Cell Carcinoma | 2D Monolayer | ~1.0 | [3] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 2D Monolayer | ~0.8 | [3] |
| MCF7 | Breast Cancer | 2D Monolayer | 0.02-0.08 | [4] |
| MCF7 | Breast Cancer | 3D Spheroid | Higher than 2D | [5] |
| T47D | Breast Cancer | 2D Monolayer | 0.1-0.2 | [4] |
| MDA-MB-231 | Breast Cancer | 2D Monolayer | 0.2-0.5 | [4] |
Note: Specific IC50 values for palbociclib in 3D spheroids are not always explicitly stated in the literature but are generally observed to be higher than in 2D cultures.[6][7]
Table 2: Effect of Palbociclib on Spheroid Size and Viability
| Cell Line | Palbociclib Concentration | Observation Period | Effect on Spheroid Size | Effect on Cell Viability | Reference |
| HN5 | Dose-dependent | 12 days | Significant reduction | Significant reduction | [1] |
| CAL27 | Dose-dependent | 12 days | Significant reduction | Significant reduction | [1] |
| MCF-7 | 0.1 µM | Not specified | Not specified | Intracellular Cmax: 2.91 µM | [8] |
| DLD-1 | 0.1 µM | Not specified | Not specified | Intracellular Cmax: lower than MCF-7 | [8] |
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound in 3D spheroid models. Optimization may be required for specific cell lines and experimental setups.
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
-
Cell Culture: Culture cancer cells in their recommended complete medium to ~80% confluency.
-
Cell Suspension Preparation: Harvest cells using standard trypsinization methods and resuspend in complete medium. Perform a cell count and viability assessment (e.g., using trypan blue).
-
Seeding: Dilute the cell suspension to the desired concentration (e.g., 1,000-5,000 cells/well). Seed the cells into ultra-low attachment (ULA) round-bottom 96-well plates.
-
Spheroid Formation: Centrifuge the plates at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator. Spheroids will typically form within 24-72 hours. Monitor spheroid formation and morphology daily using a light microscope.
Protocol 2: this compound Treatment of 3D Spheroids
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to prepare a series of working concentrations.
-
Treatment: Once spheroids have reached the desired size and compactness (typically after 72 hours), carefully remove half of the medium from each well and replace it with an equal volume of the medium containing the desired final concentration of this compound. Include vehicle-only controls.
-
Incubation: Incubate the treated spheroids for the desired duration (e.g., 72 hours to 12 days), with medium changes every 2-3 days.
Protocol 3: Assessment of Spheroid Growth and Viability
A. Spheroid Size Measurement:
-
Acquire brightfield images of the spheroids at regular intervals using an inverted microscope with a camera.
-
Measure the major and minor diameters of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (π/6) x (major diameter) x (minor diameter)².
-
Plot spheroid growth curves over time for each treatment condition.
B. Cell Viability Assay (e.g., ATP-based assay):
-
After the treatment period, allow the plates to equilibrate to room temperature.
-
Add a 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D) to each well according to the manufacturer's instructions.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and generate dose-response curves to determine IC50 values.
Protocol 4: Western Blot Analysis of Spheroids
-
Spheroid Lysis: Collect spheroids from each treatment group by centrifugation.
-
Wash the spheroids with ice-cold PBS.
-
Lyse the spheroids in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Perform standard SDS-PAGE and transfer proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the CDK4/6-Rb pathway (e.g., total Rb, phospho-Rb (Ser780), CDK4, CDK6, Cyclin D1) and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an ECL substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands using image analysis software and normalize to the loading control.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in 3D spheroid models.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Rapid Drug Response Assessment in 2D & 3D Breast Cancer Models with Luminescent Viability Assay [moleculardevices.com]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in drug sensitivity between two-dimensional and three-dimensional culture systems in triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular Uptake and Efflux of Palbociclib In Vitro in Single Cell and Spheroid Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Senescence-Associated β-Galactosidase (SA-β-gal) Staining Following Palbociclib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in tumor suppression, development, and aging.[1][2] Senescent cells are characterized by distinct morphological and molecular changes, including an enlarged, flattened morphology and the accumulation of lysosomal content.[1] A key biomarker for identifying senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0.[3][4][5]
Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a therapeutic agent used in cancer treatment.[6] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma protein (pRB), thereby blocking the release of E2F transcription factors and arresting cells in the G1 phase of the cell cycle.[7][8][9] Prolonged treatment with Palbociclib has been shown to induce a stable senescent state in various cancer cell types, making SA-β-gal staining a critical assay for evaluating its cytostatic efficacy.[1][10][11]
These application notes provide a detailed protocol for inducing cellular senescence in vitro using Palbociclib and subsequently detecting it using SA-β-gal staining.
Palbociclib's Mechanism of Senescence Induction
Palbociclib targets the core cell cycle machinery. In proliferating cells, Cyclin D activates CDK4/6, which in turn phosphorylates and inactivates the tumor suppressor protein pRB. This allows the E2F transcription factors to initiate the transcription of genes required for the G1-to-S phase transition. Palbociclib's inhibition of CDK4/6 maintains pRB in its active, hypophosphorylated state, leading to a sustained G1 arrest.[7][9] This prolonged arrest triggers cellular senescence, a desired outcome in cancer therapy to halt tumor progression.[1][12] The induction of senescence by CDK4/6 inhibitors is often dependent on a functional p53 pathway.[12][13]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for cell treatment and SA-β-gal staining.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., MCF-7, AGS, HUVEC).[7][14]
-
Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Palbociclib: Stock solution (e.g., 10 mM in DMSO), stored at -20°C.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
SA-β-gal Staining Kit: (e.g., Cell Signaling Technology, #9860) or individually prepared reagents.
-
Fixative Solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS.[15]
-
X-gal Stock Solution: 20 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside in N,N-dimethylformamide (DMF). Store in a polypropylene (B1209903) or glass tube at -20°C.[5][16]
-
Staining Solution (pH 6.0):
-
40 mM Citric acid/Sodium phosphate (B84403) buffer, pH 6.0
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
1 mg/mL X-gal (add fresh from stock before use).[15]
-
-
-
Microscope: Bright-field or phase-contrast microscope.
Experimental Workflow
The overall process involves seeding the cells, treating them with Palbociclib to induce senescence, and then performing the staining protocol to visualize the senescent phenotype.
Step-by-Step Procedure
Part A: Cell Culture and Palbociclib Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-60% confluency at the end of the experiment. Allow cells to adhere for 24 hours.
-
Treatment: Aspirate the culture medium. Add fresh medium containing the desired concentration of Palbociclib (e.g., 0.5-2.0 µM).[7][14] Prepare a parallel control culture with a vehicle (DMSO) at the same final concentration.
-
Incubation: Culture the cells for 72-96 hours to induce senescence.[7][14] Ensure the media is changed if necessary during this period.
Part B: SA-β-gal Staining Protocol
-
Wash: Carefully aspirate the culture medium from the wells. Gently wash the cell monolayer twice with 2 mL of 1X PBS per well.
-
Fixation: Add 1 mL of 1X Fixative Solution to each well. Incubate at room temperature for 10-15 minutes.[5]
-
Wash: Aspirate the fixative solution and wash the cells twice with 2 mL of 1X PBS per well.
-
Staining: Prepare the final Staining Solution by adding X-gal stock to the staining buffer (50 µL of 20x X-gal stock per 1 mL of buffer). Add 1 mL of this complete staining solution to each well.[5]
-
Incubation: Seal the plate with parafilm to prevent evaporation. Incubate the plate at 37°C overnight (12-16 hours) in a non-CO2 incubator.[5][15] Check for the development of a blue precipitate in the cytoplasm of senescent cells.
-
Storage: After incubation, the cells can be overlaid with 70% glycerol (B35011) in PBS for storage at 4°C for several weeks or imaged immediately.
Data Acquisition and Analysis
-
Imaging: Using a bright-field or phase-contrast microscope, examine the cells for the characteristic blue staining. Capture multiple representative images from different fields for each condition (at least 5-10 fields per well).
-
Quantification: Determine the percentage of senescent cells by counting the number of blue-stained (SA-β-gal positive) cells and the total number of cells in each field. A minimum of 200-300 cells should be counted per condition for statistical relevance.[17]
-
Formula: % Senescent Cells = (Number of Blue Cells / Total Number of Cells) x 100
-
-
Automated Analysis: For more objective quantification, image analysis software like Fiji or ImageJ can be used.[17] These tools can measure the integrated density of the blue signal relative to the number of cells (e.g., counterstained with DAPI), providing a less biased quantitative measure.[17][18]
Expected Results and Data Presentation
Upon successful execution of the protocol, cells treated with Palbociclib are expected to show a significant increase in the percentage of SA-β-gal positive cells compared to the vehicle-treated control group. Senescent cells will appear enlarged, flattened, and contain a distinct blue precipitate in the cytoplasm.
Quantitative Data Summary
The following table summarizes representative data from published studies on Palbociclib-induced senescence.
| Cell Line | Palbociclib Concentration (µM) | Treatment Duration (hours) | Key Finding |
| AGS (Gastric Cancer) | 1.0 | 96 | Significant increase in the proportion of blue-stained SA-β-Gal positive cells compared to vehicle control.[7] |
| MCF-7 (Breast Cancer) | 0.5 | 96 | Marked increase in SA-β-Gal positive cells following Palbociclib exposure.[7][19] |
| HUVEC (Endothelial Cells) | 2.0 | 72 | Majority of cells displayed hallmark features of senescence, including increased SA-β-gal staining.[14][20] |
| Melanoma & Breast Cancer Cells | Not Specified | Not Specified | Palbociclib treatment clearly induced senescence.[10][11] |
| Gastric Cancer Cells (AGS, HGC-27) | Dose-dependent | Not Specified | Palbociclib induced cell senescence in a dose-dependent manner.[21] |
Troubleshooting
-
No/Weak Staining:
-
Cause: Staining solution pH is incorrect (must be 6.0); X-gal solution is old or degraded; cells were over-fixed.
-
Solution: Verify the pH of the staining buffer. Use a freshly prepared X-gal solution. Reduce fixation time to 3-5 minutes.[15]
-
-
High Background in Control Cells:
-
Cause: Cells are over-confluent or were cultured for too long, leading to replicative senescence; suboptimal culture conditions.
-
Solution: Use cells at a lower passage number and ensure they are not over-confluent at the time of fixation.
-
-
Precipitate Outside of Cells:
-
Cause: X-gal may have precipitated out of the staining solution.
-
Solution: Ensure all staining solution components are fully dissolved. Filter the staining solution before adding X-gal if necessary.
-
References
- 1. Senescence as a therapeutically relevant response to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Cellular Identification and Quantification of Senescence-Associated β-Galactosidase Activity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. Palbociclib (PD 0332991): targeting the cell cycle machinery in breast cancer | Semantic Scholar [semanticscholar.org]
- 7. Palbociclib-Induced Cellular Senescence Is Modulated by the mTOR Complex 1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Palbociclib impairs the proliferative capacity of activated T cells while retaining their cytotoxic efficacy [frontiersin.org]
- 10. Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation [frontiersin.org]
- 12. Pharmacological CDK4/6 inhibition reveals a p53‐dependent senescent state with restricted toxicity | The EMBO Journal [link.springer.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Stromal Senescence following Treatment with the CDK4/6 Inhibitor Palbociclib Alters the Lung Metastatic Niche and Increases Metastasis of Drug-Resistant Mammary Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. buckinstitute.org [buckinstitute.org]
- 16. Cellular Identification and Quantification of Senescence-Associated β-Galactosidase Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fiji-Based Tool for Rapid and Unbiased Analysis of SA-β-Gal Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative identification of senescent cells in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Palbociclib orotate solubility issues in cell culture media
Welcome to the technical support center for Palbociclib (B1678290) orotate (B1227488). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Palbociclib orotate in cell culture experiments, with a focus on troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening?
A1: This is a common issue known as "crashing out" and typically occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture medium, where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate.
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[1] It is crucial to determine the highest DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes.
Q3: Can I warm the cell culture medium to help dissolve the precipitated this compound?
A3: While pre-warming your cell culture medium to 37°C before adding the this compound stock solution is a recommended practice to prevent precipitation, attempting to dissolve an existing precipitate by heating the entire culture plate is not advised. This can lead to uneven compound distribution and may negatively impact cell health. It is better to optimize the preparation of your working solution to prevent precipitation from occurring in the first place.
Q4: Is it acceptable to filter the medium to remove the precipitate?
A4: No, you should not filter the medium to remove the precipitate. The precipitate is your compound of interest, and filtering it out will lead to an unknown and lower final concentration, rendering your experimental results inaccurate. The focus should be on preventing the initial precipitation.[1]
Q5: How does the pH of the cell culture medium affect this compound solubility?
A5: Palbociclib's solubility is pH-dependent. It is more soluble in acidic conditions and its solubility decreases significantly as the pH rises above 4.5.[2][3] Standard cell culture media is typically buffered to a physiological pH of around 7.2-7.4, which is a range where Palbociclib has lower aqueous solubility.
Troubleshooting Guide: this compound Precipitation
This guide will help you identify and resolve common issues with this compound precipitation in your cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon adding DMSO stock to media. | High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Decrease the final working concentration of the compound.- Determine the maximum soluble concentration using the protocol provided below. |
| Rapid Dilution ("Solvent Shock"): Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1]- Add the compound dropwise while gently swirling the media. | |
| Low Temperature of Media: Adding the compound to cold media can decrease its solubility. | - Always use pre-warmed (37°C) cell culture media for preparing working solutions.[4] | |
| Fine precipitate or cloudiness appears over time in the incubator. | Temperature Fluctuations: Repeated removal of culture vessels from the incubator can cause temperature cycling, affecting solubility. | - Minimize the time culture vessels are outside the incubator. |
| Interaction with Media Components: The compound may interact with salts or other components in the media over time, leading to precipitation.[4] | - Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. | |
| Media Evaporation: Evaporation can concentrate media components, including this compound, exceeding its solubility limit. | - Ensure proper humidification of the incubator.- Use culture plates with low-evaporation lids or seal plates for long-term experiments. | |
| Precipitate observed after thawing a frozen stock solution. | Freeze-Thaw Instability: The compound may have precipitated out of the DMSO stock during the freeze-thaw cycle. | - Before use, gently warm the stock solution to 37°C and vortex to ensure it is fully redissolved.[4]- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. |
Data Presentation
This compound and Related Salts Solubility
| Compound Form | Solvent | Solubility | Source |
| This compound | DMSO | 10 mM | Immunomart |
| Palbociclib (free base) | Aqueous Media (pH < 4.3) | > 0.5 mg/mL | [2] |
| Palbociclib (free base) | Aqueous Media (pH > 4.5) | < 0.5 mg/mL | [2] |
| Palbociclib (free base) | Aqueous Media (pH 7.9) | 9 µg/mL | [3] |
| Palbociclib isethionate | DMSO | >28.7 mg/mL | APExBIO |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder into a sterile amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no undissolved particles. If particles persist, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Aliquot the stock solution into single-use, sterile amber tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640, with your desired serum concentration), pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm (optional, for quantitative assessment)
Procedure:
-
In the 96-well plate, prepare a serial dilution of your this compound DMSO stock. For example, a 2-fold serial dilution starting from 10 mM.
-
In a separate 96-well plate, add your pre-warmed complete cell culture medium to each well.
-
Using a multichannel pipette, transfer a small, equal volume of each DMSO dilution from the first plate to the corresponding wells of the second plate containing the medium. Ensure the final DMSO concentration remains at or below 0.1%. Include a "vehicle control" well containing only medium and DMSO.
-
Gently mix the contents of the wells by pipetting up and down.
-
Seal the plate and incubate at 37°C in a 5% CO2 incubator for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visual Assessment: At various time points (e.g., 0, 2, 6, 24, 48, 72 hours), visually inspect the wells under a microscope for any signs of precipitation (e.g., cloudiness, crystals, or amorphous sediment).
-
Quantitative Assessment (Optional): At the same time points, measure the absorbance of the plate at a wavelength between 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[1]
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and free of visible precipitate throughout the incubation period is the maximum working soluble concentration for your specific experimental conditions.
Visualizations
Palbociclib Signaling Pathway
Caption: Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and causing G1 cell cycle arrest.
Experimental Workflow for Troubleshooting Precipitation
Caption: A step-by-step workflow to diagnose and solve this compound precipitation issues.
References
Technical Support Center: Optimizing Palbociclib Orotate for Cell Viability Assays
Welcome to the technical support center for optimizing Palbociclib (B1678290) orotate (B1227488) concentration in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Palbociclib?
Palbociclib is a highly selective and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1][3] This action blocks the progression of the cell cycle from the G1 (first gap) phase to the S (synthesis) phase, ultimately leading to an arrest in the G1 phase and a reduction in cancer cell proliferation.[1][3][4] The presence of a functional Rb protein is crucial for the antitumor activity of Palbociclib.[1][4]
Q2: How should I prepare a stock solution of Palbociclib orotate?
This compound is soluble in DMSO.[5] For a 2 mM stock solution, you can reconstitute 1 mg of the powder in 1.1 ml of DMSO.[6] It may be necessary to warm the solution to 37°C and vortex to ensure complete dissolution.[6] For long-term storage, it is recommended to store the lyophilized powder at -20°C, desiccated, where it is stable for up to 24 months.[6] Once in solution, store at -20°C and use within one month to maintain potency. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[6]
Q3: What is a typical concentration range to use for this compound in a cell viability assay?
The effective concentration of this compound can vary significantly depending on the cell line being tested. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting point for many cancer cell lines is in the nanomolar to low micromolar range. For example, in some studies, concentrations ranging from 0.5 µM to 16 µM have been used.[7][8] In other experiments, concentrations as low as 10 nM have shown effects.[9]
Q4: Which cell viability assays are compatible with this compound?
Several common cell viability and proliferation assays can be used with this compound, including:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[7][10]
-
MTS Assay: Similar to the MTT assay, this method also assesses cell metabolic activity.[11]
-
CCK-8 Assay: Another colorimetric assay for the determination of cell viability.[8]
-
SRB (Sulphorhodamine B) Assay: This assay is based on the measurement of cellular protein content.[12]
-
[³H]-Thymidine Incorporation Assay: This assay measures DNA synthesis and cell proliferation.[12][13]
-
Calcein AM Assay: This fluorescence-based assay measures the number of live cells.[14]
-
Cell Counting and Clonogenic Assays: These methods directly quantify cell number and the ability of single cells to form colonies.[15]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible results | Cell confluency at the time of treatment is variable. | Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment. Treating cells at 80-90% confluency is a common practice. |
| Inaccurate drug concentration. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Verify the accuracy of your pipetting. | |
| Palbociclib shows low potency or no effect | The cell line may be resistant to Palbociclib. | Check the retinoblastoma (Rb) protein status of your cell line. Palbociclib's efficacy is largely dependent on the presence of functional Rb protein.[1][4] Consider using a different cell line with known sensitivity. |
| Suboptimal incubation time. | The effects of Palbociclib are cytostatic, leading to cell cycle arrest. An incubation period of at least 48 to 72 hours is often required to observe a significant effect on cell viability.[7][16] | |
| Unexpected cytotoxicity in control cells | High concentration of DMSO in the final culture medium. | Ensure that the final concentration of the vehicle (DMSO) in the culture medium is low (typically ≤ 0.5%) and that a vehicle-only control is included in your experiment. |
| Variable IC50 values across experiments | Differences in experimental conditions. | Standardize all experimental parameters, including cell seeding density, treatment duration, and the specific cell viability assay used. IC50 values can be influenced by these factors. |
| Precipitation of Palbociclib in the culture medium | Poor solubility of the compound at the working concentration. | Palbociclib's aqueous solubility is pH-dependent, decreasing as the pH increases.[17] Ensure the drug is fully dissolved in the stock solution before further dilution in the culture medium. If precipitation occurs, try preparing a fresh, lower concentration stock solution. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of Palbociclib can vary widely across different cell lines. The following table summarizes reported IC50 values for several breast cancer cell lines.
| Cell Line | Subtype | IC50 (nM) | Assay Type | Reference |
| MCF-7 | ER-positive | 29.1 ± 8.6 | [³H]-Thymidine incorporation | [12] |
| MDA-MB-231 | Triple-negative | 72.2 ± 2.8 | [³H]-Thymidine incorporation | [12] |
| MB453 | ER-negative, HER2-positive | 106 | MTT | [4] |
| MB231 | Triple-negative | 285 | MTT | [4] |
| MCF7/pS (sensitive) | ER-positive | 108 ± 13.15 | Not specified | [18] |
| MCF7/pR (resistant) | ER-positive | 2913 ± 790 | Not specified | [18] |
| 231/pS (sensitive) | Triple-negative | 227 ± 59.41 | Not specified | [18] |
| 231/pR (resistant) | Triple-negative | 18081 ± 3696 | Not specified | [18] |
Experimental Protocols
Detailed Protocol for Cell Viability (MTT) Assay
This protocol outlines the steps for determining the effect of this compound on the viability of cancer cells using an MTT assay.[7][19]
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow the cells to adhere.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration well.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for a few minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Palbociclib Mechanism of Action
Caption: Palbociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing G1 cell cycle arrest.
Experimental Workflow for Cell Viability Assay
Caption: A typical workflow for assessing cell viability after treatment with this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. Palbociclib | Cell Signaling Technology [cellsignal.com]
- 7. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PFKFB4 facilitates palbociclib resistance in oestrogen receptor‐positive breast cancer by enhancing stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Combining CDK4/6 inhibitors ribociclib and palbociclib with cytotoxic agents does not enhance cytotoxicity | PLOS One [journals.plos.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. tga.gov.au [tga.gov.au]
- 18. Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Palbociclib orotate inconsistent pRb phosphorylation in western blot
Welcome to the technical support center for Palbociclib (B1678290) orotate (B1227488). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during in-vitro experiments, with a specific focus on inconsistent Retinoblastoma protein (pRb) phosphorylation results in Western blot analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you diagnose and solve problems with your experiments.
Q1: What is the mechanism of Palbociclib, and how should it affect pRb phosphorylation?
A: Palbociclib is a highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] In a normal cell cycle, the Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (pRb).[3][4] This phosphorylation event inactivates pRb, causing it to release the E2F transcription factor, which then promotes the expression of genes necessary for the cell to transition from the G1 to the S phase.[2][4]
By inhibiting CDK4/6, Palbociclib prevents the hyperphosphorylation of pRb, keeping it in its active, hypophosphorylated state.[1][5] This maintains the pRb-E2F complex, blocks the G1-to-S phase transition, and results in cell cycle arrest.[2][4] Therefore, in a successful experiment with a sensitive cell line, you should observe a significant decrease in phosphorylated pRb (at CDK4/6-specific sites) upon Palbociclib treatment, while total pRb levels should remain relatively constant.
Q2: We are seeing inconsistent or no change in pRb phosphorylation after Palbociclib treatment. What are the most likely causes?
A: This is a common issue that can stem from several factors, ranging from the biological model to technical execution. The most frequent causes are:
-
Inappropriate Cell Line: The cell line may be resistant to Palbociclib. The most common reason for intrinsic resistance is the absence of a functional pRb protein.[4][6]
-
Suboptimal Drug Concentration or Treatment Duration: The concentration of Palbociclib may be too low to be effective, or the treatment time may be too short to observe a significant change.
-
Asynchronous Cell Population: pRb phosphorylation is tightly regulated throughout the cell cycle.[7] An asynchronous population of cells will have a mix of hypophosphorylated pRb (in G1) and hyperphosphorylated pRb (in S/G2/M), which can mask the inhibitory effect of the drug.
-
Incorrect Antibody Selection: You may be using an antibody that detects a pRb phosphorylation site not targeted by CDK4/6.
-
Technical Issues in Western Blotting: Problems with sample preparation (especially the lack of phosphatase inhibitors) or the blotting procedure itself can lead to unreliable results.[8]
Troubleshooting Decision Tree
This guide provides a step-by-step approach to pinpointing the source of your inconsistent results.
Step 1: Verify Your Biological System
-
Is your cell line pRb-proficient? Confirm from literature or your own data that your cells express the pRb protein. Palbociclib's primary mechanism requires functional pRb.[4][6] Cells with RB1 gene deletion or mutation will not respond.
-
Is your cell line known to be sensitive to CDK4/6 inhibitors? Check the literature for studies using Palbociclib on your specific cell line. Factors like high expression of Cyclin E or loss of the p16 inhibitor can confer resistance.[9]
Step 2: Optimize Experimental Conditions
-
Have you performed a dose-response and time-course experiment? The optimal concentration and duration can vary between cell lines. While the IC50 for CDK4/6 is in the low nanomolar range, typical concentrations for cell culture experiments range from 100 nM to 1 µM.[3][10] A 24-48 hour treatment is often sufficient to induce G1 arrest.[11]
-
Are your cells healthy and in the exponential growth phase? Confluent cells can enter G1 arrest due to contact inhibition, which would mask the effects of Palbociclib.[11] Ensure cells are seeded at a low density and are actively dividing before treatment.
-
Have you considered cell cycle synchronization? For a clearer result, synchronizing cells in the G0/G1 phase before adding Palbociclib provides a more homogenous population.[12][13] This allows you to observe the drug's ability to prevent entry into S phase and the associated pRb hyperphosphorylation.
Step 3: Review Your Western Blot Protocol
-
Did you use phosphatase inhibitors in your lysis buffer? This is critical. Without phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride), cellular phosphatases will remain active after lysis and dephosphorylate your target protein, leading to an inaccurate, artificially low signal for phospho-pRb.[8] Always use a freshly prepared lysis buffer containing both protease and phosphatase inhibitors.
-
Are you using the correct antibodies?
-
Phospho-Specific Antibody: Ensure you are using an antibody specific to a CDK4/6 phosphorylation site on pRb, such as Serine 780 or Serine 807/811 .[14][15] Using an antibody to a site phosphorylated by a different kinase (e.g., a CDK2 site) will not reflect Palbociclib's direct activity.
-
Total pRb Antibody: Always run a parallel blot for total pRb. This serves as a loading control and demonstrates that the decrease in the phospho-signal is not due to overall protein degradation.[16]
-
-
Is the protein transfer efficient? pRb is a relatively large protein (~110 kDa). Ensure your transfer conditions (time, voltage) are optimized for high-molecular-weight proteins. A wet transfer overnight at 4°C is often more reliable than a rapid semi-dry transfer. You can use Ponceau S staining to confirm successful transfer to the membrane.[17]
-
Is your blocking agent appropriate? While non-fat dry milk is a common blocking agent, it contains phosphoproteins (caseins) that can sometimes cross-react with phospho-specific antibodies, leading to high background.[18] Consider using Bovine Serum Albumin (BSA) as a blocking agent for phosphoprotein detection.[19][20]
Data Presentation
Table 1: Recommended Experimental Parameters for Palbociclib
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 30-40% Confluency | Avoids contact inhibition and ensures cells are in an exponential growth phase. |
| Palbociclib Concentration | 100 nM - 1 µM | Perform a dose-response curve to determine the optimal concentration for your cell line.[10] |
| Treatment Duration | 24 - 72 hours | A time-course experiment is recommended. G1 arrest is typically observed within 24-48 hours.[11] |
| Lysis Buffer Additives | Protease & Phosphatase Inhibitors | CRITICAL . Must be added fresh to prevent protein degradation and dephosphorylation.[8] |
| Protein Load per Lane | 20 - 40 µg | May need to be increased for detecting low-abundance phospho-proteins.[8] |
Table 2: Key pRb Phosphorylation Sites
| Phospho-Site | Primary Kinase(s) | Relevance to Palbociclib |
| Ser780 | CDK4/Cyclin D | Primary Target. Inhibition by Palbociclib should strongly decrease phosphorylation at this site.[14] |
| Ser807/811 | CDK4/Cyclin D, CDK2/Cyclin E | Primary Target. Inhibition by Palbociclib should strongly decrease phosphorylation at these sites.[15] |
| Ser608/612 | CDK4/Cyclin D, CDK2/Cyclin A | Can be targeted by CDK4.[14][21] |
| Thr821/826 | CDK2/Cyclin E/A | Considered late G1 phosphorylation events, less directly indicative of Palbociclib's immediate action. |
Table 3: Western Blot Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| Weak or No Phospho-pRb Signal | Inefficient protein transfer. | Optimize transfer for high MW proteins (e.g., wet transfer, 4°C overnight). Confirm with Ponceau S stain.[17] |
| Insufficient protein load. | Load 20-40 µg of lysate; increase if necessary.[8] | |
| Phosphatase activity post-lysis. | Always use fresh lysis buffer with phosphatase inhibitors. [8] | |
| High Background | Inappropriate blocking agent. | Use 5% BSA in TBST instead of milk for phospho-antibodies.[18] |
| Insufficient washing. | Increase the number and duration of TBST washes.[19] | |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations.[19] | |
| Multiple Non-Specific Bands | Antibody cross-reactivity. | Use a different, more specific primary antibody. Ensure it is monoclonal.[22] |
| Protein degradation. | Use fresh samples and ensure protease inhibitors are active.[8][22] |
Experimental Protocols
Protocol 1: Cell Culture and Palbociclib Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels. Seed at a density that will allow them to reach 50-60% confluency at the time of harvest.
-
Cell Attachment: Allow cells to attach and resume proliferation for 24 hours.
-
Synchronization (Optional, Recommended): To achieve a more uniform cell population, synchronize cells in G0/G1 by serum starvation (incubating in media with 0.1-0.5% FBS) for 24-48 hours.[12]
-
Treatment: Replace the medium with fresh, complete medium containing either Palbociclib orotate at the desired final concentration or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Harvesting: Place the culture dish on ice, wash cells twice with ice-cold PBS, and proceed immediately to cell lysis.
Protocol 2: Cell Lysis for Phosphoprotein Analysis
-
Prepare Lysis Buffer: Prepare fresh RIPA buffer (or other suitable lysis buffer) and supplement it immediately before use with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.
-
Lysis: Add the ice-cold lysis buffer to the washed cell monolayer. Use a sufficient volume to ensure complete coverage (e.g., 150 µL for a 6 cm dish).
-
Scraping: Scrape the cells off the plate using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant (the protein-containing fraction) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Storage: Use the lysate immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[8]
Protocol 3: SDS-PAGE and Western Blotting for pRb
-
Sample Preparation: Mix an appropriate amount of protein lysate (e.g., 30 µg) with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). Boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel (a 7.5% acrylamide (B121943) gel is suitable for resolving pRb). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Use a transfer protocol optimized for high-molecular-weight proteins.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-pRb Ser780 or anti-total-pRb) diluted in 5% BSA/TBST. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
Visualizations
CDK4/6-pRb Signaling Pathway
Caption: Palbociclib inhibits the CDK4/6 complex, preventing pRb phosphorylation.
Experimental Workflow for pRb Western Blot Analysis
Caption: Standard workflow from cell treatment to Western blot data analysis.
Troubleshooting Logic for Inconsistent pRb Phosphorylation
Caption: A decision tree to diagnose inconsistent p-pRb Western blot results.
References
- 1. targetedonc.com [targetedonc.com]
- 2. droracle.ai [droracle.ai]
- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Combination of the CDK4/6 Inhibitor Palbociclib With Regorafenib Induces Enhanced Anti-tumor Effects in Hepatocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Palbociclib-based high-throughput combination drug screening identifies synergistic therapeutic options in HPV-negative head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK4/6 inhibitors induce replication stress to cause long‐term cell cycle withdrawal | The EMBO Journal [link.springer.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Retinoblastoma tumor-suppressor protein phosphorylation and inactivation depend on direct interaction with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western blot troubleshooting guide! [jacksonimmuno.com]
- 18. wildtypeone.substack.com [wildtypeone.substack.com]
- 19. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Monoclonal antibodies specific for underphosphorylated retinoblastoma protein identify a cell cycle regulated phosphorylation site targeted by CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Overcoming Palbociclib Resistance in Breast Cancer Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palbociclib (B1678290) orotate (B1227488) in breast cancer cell models.
Frequently Asked Questions (FAQs)
Q1: My breast cancer cell line (e.g., MCF-7, T47D) is showing reduced sensitivity to Palbociclib. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to Palbociclib in ER+ breast cancer cells is multifactorial. Common mechanisms include:
-
Alterations in the Core Cell Cycle Machinery:
-
Loss of Retinoblastoma (RB1) function: Mutations or copy number loss of the RB1 gene are frequently observed, rendering the cells independent of CDK4/6 for G1/S transition.[1][2][3]
-
Cyclin E-CDK2 Pathway Activation: Upregulation of Cyclin E1 (CCNE1) or Cyclin E2 (CCNE2) and subsequent activation of CDK2 can bypass the G1 arrest induced by Palbociclib.[1][4][5] High CCNE1 mRNA expression has been associated with reduced efficacy of Palbociclib.[6]
-
CDK6 Amplification/Overexpression: Increased levels of CDK6 can overcome Palbociclib inhibition.[1][2][7]
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: Activation of this pathway can promote cell proliferation and survival, thereby circumventing the effects of CDK4/6 inhibition.[8][9][10]
-
RAS/MEK/ERK (MAPK) Pathway: Increased signaling through this pathway can also contribute to resistance.[8]
-
FGFR Signaling: Amplification or activating mutations in FGFR1 and FGFR2 have been identified in resistant tumors.[8][11]
-
-
Other Mechanisms:
Q2: I have established a Palbociclib-resistant cell line. Will it be cross-resistant to other CDK4/6 inhibitors like Ribociclib or Abemaciclib?
A2: Cross-resistance is frequently observed but not always universal.
-
Palbociclib-resistant cells often show cross-resistance to Ribociclib and Abemaciclib.[14][15]
-
However, some models of Palbociclib resistance may retain sensitivity to Abemaciclib, which has a broader kinase inhibition profile, including targeting CDK2.[16][17] The specific mechanism of resistance in your cell line will determine the extent of cross-resistance.
Q3: What are some potential therapeutic strategies to overcome Palbociclib resistance in my in vitro/in vivo models?
A3: Several combination therapies are being explored to overcome Palbociclib resistance:
-
Targeting Bypass Pathways:
-
PI3K/AKT/mTOR Inhibitors: Combining Palbociclib with inhibitors of this pathway (e.g., Everolimus, Capivasertib) has shown synergistic effects in preclinical models.[8][10][18]
-
FGFR Inhibitors: In cells with FGFR amplification, combination with an FGFR tyrosine kinase inhibitor like Lucitanib can restore sensitivity.[8]
-
-
Targeting the Cell Cycle:
-
Other Combination Strategies:
-
STAT3 and PARP Inhibitors: In cells with induced IL-6/STAT3 signaling and downregulated DNA repair pathways, a combination of STAT3 and PARP inhibitors can be effective.[14]
-
Androgen Receptor (AR) Blockade: In resistant cells showing loss of ER signaling and increased AR expression, dual inhibition of AR (e.g., with Enzalutamide) and CDK4/6 can reverse resistance.[15]
-
Troubleshooting Guides
Problem 1: Difficulty in Establishing a Stable Palbociclib-Resistant Cell Line
| Possible Cause | Troubleshooting Steps |
| Incorrect Starting Concentration of Palbociclib | Determine the IC50 of Palbociclib for your parental cell line. Start the dose escalation at a concentration below the IC50 to allow for gradual adaptation. |
| Dose Escalation is Too Rapid | Increase the Palbociclib concentration in a stepwise manner over a prolonged period (e.g., 6 months).[14][19] Allow the cells to recover and resume proliferation before each dose increase. |
| Cell Line Heterogeneity | The parental cell line may contain a mixed population with varying sensitivities. Consider single-cell cloning to establish a more homogenous parental line before inducing resistance. |
| Reversion of Resistance | Resistance may not be stable, especially in the absence of the drug. Some studies suggest resistance can be reversible after a "treatment holiday".[7] Continuously culture the resistant line in the presence of the maintenance dose of Palbociclib. |
Problem 2: Inconsistent Results in Palbociclib Sensitivity Assays (e.g., MTT, WST)
| Possible Cause | Troubleshooting Steps |
| Variable Seeding Density | Ensure a consistent number of cells are seeded in each well. Optimize seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| Inaccurate Drug Concentration | Prepare fresh dilutions of Palbociclib for each experiment from a validated stock solution. |
| Assay Incubation Time | The duration of drug exposure can significantly impact the results. Standardize the incubation time (e.g., 72 hours) across all experiments.[13] |
| Cell Proliferation Rate | Resistant cells may have a different proliferation rate compared to parental cells. Normalize the results to a vehicle-treated control for each cell line independently. |
Quantitative Data Summary
Table 1: IC50 Values of Palbociclib in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| MCF-7 | 5.077 | 24.72 | ~4.9 | [15] |
| KB-3-1 | 5.014 | 22.573 (in KB-C2) | ~4.5 | [13] |
| SW620 | 3.921 | 9.045 (in SW620/Ad300) | ~2.3 | [13] |
| HEK293/pcDNA3.1 | 4.071 | 13.855 (in HEK293/ABCB1) | ~3.4 | [13] |
Table 2: Biomarkers Associated with Palbociclib Resistance and Clinical Outcomes
| Biomarker | Effect on Progression-Free Survival (PFS) | Reference |
| Baseline ESR1 Mutations | Median rwPFS 12.0 vs 22.3 months for wild-type | [11] |
| Baseline PIK3CA Mutations | Median rwPFS 16.2 vs 23.3 months for wild-type | [11] |
| CCND1 Amplification | Median rwPFS 13.1 vs 20.2 months for wild-type | [11] |
| High CCNE1 mRNA Expression | Median PFS 7.6 vs 14.1 months for low expression | [6] |
Experimental Protocols
Protocol 1: Generation of Palbociclib-Resistant Breast Cancer Cell Lines
-
Cell Culture: Culture ER+ breast cancer cells (e.g., MCF-7, T47D) in their recommended growth medium.
-
Determine IC50: Perform a dose-response assay (e.g., WST or MTT assay) to determine the half-maximal inhibitory concentration (IC50) of Palbociclib for the parental cell line.
-
Initial Exposure: Continuously expose the parental cells to Palbociclib at a concentration equal to or slightly below the IC50.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of Palbociclib. This process can take several months (e.g., 6 months).[14][19]
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate in a high concentration of Palbociclib (e.g., 1-5 µM).
-
Validation of Resistance: Confirm the resistant phenotype by comparing the IC50 of the resistant line to the parental line. The resistant line should exhibit a significantly higher IC50.
-
Maintenance: Continuously culture the resistant cell line in the presence of the final concentration of Palbociclib to maintain the resistant phenotype.
Protocol 2: Western Blot Analysis of Key Proteins in Palbociclib Resistance
-
Cell Lysis: Lyse parental and Palbociclib-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key resistance-associated proteins (e.g., Rb, phospho-Rb, CDK4, CDK6, Cyclin D1, Cyclin E1, CDK2, p21, p27, ERα, phospho-ERα, AKT, phospho-AKT) overnight at 4°C. Use a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between sensitive and resistant cells.
Visualizations
References
- 1. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
- 8. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 9. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncologynexus.com [oncologynexus.com]
- 12. The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined inhibition of STAT3 and DNA repair in palbociclib-resistant ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combined Androgen receptor blockade overcomes the resistance of breast cancer cells to palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 19. aacrjournals.org [aacrjournals.org]
Palbociclib Orotate Stability and Degradation in Stock Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of palbociclib (B1678290) orotate (B1227488) in stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing palbociclib orotate stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of palbociclib and its salts, including this compound.[1][2][3][4][5] It is soluble in DMSO at concentrations of 2 mg/mL or higher.[1] For a 2 mM stock solution of palbociclib, 1 mg of powder can be reconstituted in 1.1 ml of DMSO.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C for long-term stability.[1][2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles, which can accelerate degradation.[1]
Q3: How long is a this compound stock solution in DMSO stable?
A3: There are slightly varying reports on the long-term stability. Some sources suggest that the solution is stable for up to one month when stored at -20°C.[1] Other suppliers indicate that stock solutions can be stored at -20°C for several months.[2] To ensure the integrity of your experiments, it is best practice to use the stock solution within one month or to perform periodic quality control checks if stored for longer.
Q4: What are the known degradation products of palbociclib?
A4: Forced degradation studies and synthesis impurity analysis have identified several palbociclib-related impurities and potential degradation products. These include oxidation products like palbociclib pyridine (B92270) N-oxide and palbociclib piperazine (B1678402) N-oxide.[6][7] Other identified impurities that could potentially arise from degradation include desacetyl and desacetyl hydroxy derivatives.[6][7]
Q5: Is this compound sensitive to light?
A5: While specific photostability studies for this compound in solution are not extensively detailed in the provided search results, it is a general best practice in chemical handling to protect stock solutions from light by using amber vials or by wrapping the container in foil, especially for long-term storage.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitate observed in stock solution after thawing. | - The concentration of the stock solution may be too high, exceeding its solubility at lower temperatures.- The DMSO used may have absorbed moisture, reducing the solubility of this compound.[3] | - Gently warm the solution to 37°C and vortex to redissolve the precipitate.[1][2]- Use fresh, anhydrous DMSO for preparing new stock solutions.- Consider preparing a slightly more dilute stock solution. |
| Inconsistent or unexpected experimental results. | - Degradation of the this compound stock solution due to improper storage or age.- Multiple freeze-thaw cycles leading to degradation. | - Prepare a fresh stock solution from the lyophilized powder.- Aliquot the stock solution to minimize freeze-thaw cycles.[1]- If the stock solution is older than one month, consider it a potential source of variability and prepare a fresh solution. |
| Difficulty dissolving the lyophilized powder. | - Insufficient solvent volume or inadequate mixing. | - Ensure the correct volume of DMSO is added to achieve the desired concentration.- Vortex the solution thoroughly. Gentle heating to 37°C may also be required to aid dissolution.[1] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is approximately 603.63 g/mol .
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound, you would add 165.7 µL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution at 37°C for a short period to aid dissolution.
-
Aliquot the stock solution into single-use, amber vials to minimize light exposure and avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C.
-
Visualizations
Caption: Potential degradation pathway of Palbociclib.
Caption: Troubleshooting workflow for stock solution issues.
Caption: FAQ logical relationships.
References
- 1. Palbociclib | Cell Signaling Technology [cellsignal.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Two Novel Palbociclib-Resorcinol and Palbociclib-Orcinol Cocrystals with Enhanced Solubility and Dissolution Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Therapeutic Effects of Palbociclib Conjugated Magnetic Nanoparticles on Different Types of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. asianpubs.org [asianpubs.org]
Adjusting Palbociclib orotate dosage for long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Palbociclib (B1678290) orotate (B1227488) in long-term experiments. The information is designed to help address specific issues related to dosage adjustment, toxicity, and the emergence of resistance in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of Palbociclib orotate for in vitro experiments?
A1: The optimal starting concentration of this compound depends on the cell line being used. A common starting point for sensitive cell lines, such as ER-positive breast cancer cell lines (e.g., MCF-7, T47D), is in the range of 100 nM to 1 µM.[1] It is crucial to perform a dose-response curve (e.g., using a cell viability assay) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. For long-term experiments, using a concentration at or slightly above the IC50 is a good starting point.
Q2: How can I monitor the effectiveness of this compound in my long-term cell culture experiments?
A2: The primary mechanism of Palbociclib is to induce a G0/G1 cell cycle arrest.[2] Therefore, the most direct way to monitor its effectiveness is through cell cycle analysis by flow cytometry. A successful treatment will show an accumulation of cells in the G0/G1 phase and a reduction in the S and G2/M phases. Additionally, you can monitor the phosphorylation of the Retinoblastoma (Rb) protein, a direct downstream target of CDK4/6.[3] A decrease in phosphorylated Rb (pRb) indicates effective target engagement.
Q3: My cells are showing signs of toxicity (e.g., floating cells, debris). How should I adjust the this compound dosage?
A3: While Palbociclib's primary effect is cytostatic (growth arrest), high concentrations or prolonged exposure can lead to cytotoxicity in some cell lines.[2][4] If you observe significant cell death, consider the following adjustments:
-
Dose Reduction: Decrease the concentration of this compound by 25-50%.
-
Intermittent Dosing: Instead of continuous exposure, try an intermittent dosing schedule, for example, 3 days on, 4 days off, or 1 week on, 1 week off. This mimics the clinical dosing strategy and can help reduce toxicity.[5]
Refer to the troubleshooting guide below for a more detailed workflow.
Q4: After prolonged treatment, my cells have started proliferating again. What could be the cause and what should I do?
A4: This is a common indication of acquired resistance. Cancer cells can develop resistance to Palbociclib through various mechanisms.[6][7][8] These include:
-
Upregulation of CDK6, CDK2, or cyclins (e.g., Cyclin E). [6][8][9]
-
Activation of bypass signaling pathways, such as the PI3K/mTOR or MAPK pathways. [8][9]
-
Increased drug efflux due to upregulation of transporters like ABCB1. [3]
To address this, you can:
-
Confirm Resistance: Perform a dose-response assay to see if the IC50 of Palbociclib has increased.
-
Investigate the Mechanism: Use techniques like Western blotting or qPCR to check for changes in the expression of proteins involved in the resistance mechanisms mentioned above.
-
Consider Combination Therapy: Based on the identified resistance mechanism, you could introduce a second inhibitor. For example, if the mTOR pathway is activated, an mTOR inhibitor like everolimus (B549166) might restore sensitivity.[6]
Troubleshooting Guides
Problem: Sub-optimal Growth Arrest or High Toxicity
This guide helps you fine-tune the this compound dosage for optimal G0/G1 arrest with minimal toxicity.
Table 1: In Vitro Dosage Adjustment for this compound
| Observation | Possible Cause | Recommended Action |
| >20% Cell Death (compared to vehicle control) | Concentration too high | Reduce Palbociclib concentration by 50% and monitor. |
| <50% of cells in G0/G1 phase | Concentration too low | Increase Palbociclib concentration by 50-100% and re-assess cell cycle. |
| Cells show signs of senescence (flattened morphology, increased SA-β-gal staining) | Expected outcome of prolonged G1 arrest | Maintain current dose if proliferation is controlled. If senescence is undesirable, consider intermittent dosing.[2] |
| Cell proliferation resumes after initial arrest | Acquired resistance | See "Problem: Emergence of Resistance" guide. |
Problem: Emergence of Resistance
This guide provides a systematic approach to managing acquired resistance to this compound in long-term cultures.
Table 2: Troubleshooting Acquired Resistance to this compound
| Step | Action | Rationale |
| 1. Confirmation | Perform a cell viability assay (e.g., WST-1, CellTiter-Glo) with a range of Palbociclib concentrations on both parental and suspected resistant cells. | To confirm a shift in the IC50 value, which is a quantitative measure of resistance. |
| 2. Investigation of Mechanism | Analyze key proteins by Western blot: pRb, Rb, CDK4, CDK6, Cyclin D1, Cyclin E, p-AKT, AKT, p-ERK, ERK. | To identify the molecular pathway driving resistance. For example, loss of Rb or upregulation of Cyclin E are known mechanisms.[6][7][9] |
| 3. Strategic Intervention | Based on the findings in Step 2, consider the following: - Rb loss: Switch to a non-CDK4/6 dependent therapy. - Upregulation of CDK2/Cyclin E: Consider a CDK2 inhibitor. - Activation of bypass pathways (e.g., PI3K/mTOR, MAPK): Introduce an inhibitor targeting the activated pathway (e.g., an mTOR or MEK inhibitor).[8][9] | To overcome resistance by targeting the escape mechanism. |
| 4. Alternative Dosing | Implement a "drug holiday" where Palbociclib is removed for a period, followed by re-treatment. | In some cases of resistance (e.g., gain of Cyclin E), a drug holiday can re-sensitize cells to Palbociclib.[7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 10 nM to 10 µM) for 72-96 hours. Include a vehicle-only control.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Culture cells with the desired concentration of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 70% ice-cold ethanol (B145695) while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Protocol 3: Western Blotting for Rb and pRb
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against Rb, pRb (Ser807/811), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of pRb and total Rb.
Visualizations
Caption: Palbociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation.
Caption: Workflow for adjusting Palbociclib dosage in long-term experiments.
Caption: Decision tree for troubleshooting Palbociclib resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Therapeutic Effects of Palbociclib Conjugated Magnetic Nanoparticles on Different Types of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
Technical Support Center: Palbociclib Orotate Treatment and Cell Cycle Arrest
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent cell cycle arrest with Palbociclib orotate (B1227488) treatment.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of successful Palbociclib treatment on the cell cycle?
A successful Palbociclib treatment should induce a G1 cell cycle arrest.[1] Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[2][3] By inhibiting CDK4/6, it prevents the phosphorylation of the retinoblastoma (Rb) protein.[4][5] This action blocks the progression of the cell cycle from the G1 to the S phase, thereby inhibiting cell proliferation.[2][4][5]
Q2: At what point in the cell cycle is Palbociclib effective?
Palbociclib is most effective at inducing cell cycle arrest during the G1 phase.[6][7] Cells that are in the early to mid-G1 phase at the time of drug addition will arrest in G1.[6][7] Cells that are already in S, G2, or M phase will typically complete their current cycle and then arrest in the subsequent G1 phase.[6][7] A small fraction of cells in late G1 may proceed into S phase before arresting in the next G1.[6]
Q3: Is the cell cycle arrest induced by Palbociclib reversible?
Yes, the G1 arrest induced by Palbociclib is generally reversible. Upon removal of the drug, cells can re-enter the cell cycle and resume proliferation, typically within 6-24 hours.[1] However, prolonged exposure to Palbociclib (e.g., several days) can lead to a more permanent growth arrest or senescence in some cell types.[8]
Q4: What is the difference between Palbociclib orotate and other salt forms like isethionate?
Different salt forms of a drug, such as orotate and isethionate, are developed to improve properties like solubility, stability, and bioavailability. While the core mechanism of action of the active pharmaceutical ingredient (Palbociclib) remains the same, these different salt forms can have distinct physicochemical properties. It is crucial to consult the manufacturer's documentation for the specific formulation being used, as this may influence experimental design and outcomes.
Troubleshooting Guide for Inconsistent Cell Cycle Arrest
Inconsistent G1 arrest following Palbociclib treatment can arise from a variety of factors, ranging from experimental variables to the intrinsic biological properties of the cells being studied. This guide provides a structured approach to identifying and resolving these issues.
Diagram: Troubleshooting Workflow
References
- 1. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. youtube.com [youtube.com]
- 4. Frontiers | The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter [frontiersin.org]
- 5. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Palbociclib Orotate Interference with Fluorescence-Based Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Palbociclib orotate (B1227488) in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Does Palbociclib orotate have intrinsic fluorescence?
A1: Yes, Palbociclib itself is a fluorescent molecule. When excited with light around 405 nm, it emits a strong fluorescence signal with a peak between 500 nm and 550 nm.[1] This intrinsic fluorescence is an important consideration when designing and interpreting fluorescence-based assays.
Q2: How can the intrinsic fluorescence of Palbociclib affect my experimental results?
A2: The intrinsic fluorescence of Palbociclib can interfere with your assay in two primary ways:
-
Direct Interference: If the emission spectrum of Palbociclib overlaps with the emission spectrum of your experimental fluorophore, it can lead to falsely high signal readings.
-
Spectral Crosstalk: Even if the emission peaks are distinct, the broad nature of fluorescence spectra can lead to "bleed-through," where the signal from Palbociclib is detected in the channel intended for your fluorophore.
Q3: My assay uses a green fluorescent protein (GFP) or a dye with similar spectral properties. Should I be concerned about interference from Palbociclib?
A3: Yes, there is a high potential for spectral overlap. GFP and many common green dyes (like Alexa Fluor 488 and FITC) have emission maxima in the 510-530 nm range, which is within the emission spectrum of Palbociclib. This can lead to significant interference.
Q4: What is the mechanism of action of Palbociclib?
A4: Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[2] By inhibiting these kinases, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the cell from progressing from the G1 to the S phase of the cell cycle.[3][4]
Troubleshooting Guides
Issue 1: Higher than expected fluorescence signal in Palbociclib-treated samples.
This is a common indicator of direct interference from Palbociclib's intrinsic fluorescence.
Troubleshooting Steps:
-
Run a "Compound Only" Control: Prepare a sample containing only your assay buffer and Palbociclib at the same concentration used in your experiment. Measure the fluorescence using the same instrument settings as your main experiment. A high signal in this control confirms that Palbociclib is contributing to your readout.
-
Spectral Scan: If your instrument allows, perform a spectral scan of the "compound only" control to determine its excitation and emission peaks in your specific assay buffer.
-
Select a Spectrally Distinct Fluorophore: If significant overlap is confirmed, the best solution is to switch to a fluorophore with an emission spectrum that is well-separated from Palbociclib's emission (i.e., further into the red or far-red spectrum).
-
Background Subtraction: If changing the fluorophore is not feasible, you can subtract the fluorescence intensity of the "compound only" control from your experimental samples. However, be aware that this assumes a linear relationship between fluorescence and concentration and that the cellular environment does not alter Palbociclib's fluorescence.
Issue 2: Inconsistent or variable results in the presence of Palbociclib.
This could be due to the accumulation of Palbociclib in acidic organelles, which can affect its fluorescent properties.
Troubleshooting Steps:
-
Live-Cell Imaging: Use confocal microscopy to visualize the subcellular localization of Palbociclib's fluorescence in your cells. Co-stain with a lysosomal marker (e.g., LysoTracker Red) to confirm accumulation in acidic vesicles. Palbociclib has been shown to accumulate in lysosomes.[1]
-
Optimize Incubation Time: Test different incubation times with Palbociclib to see if the interference changes. Shorter incubation times may reduce lysosomal accumulation.
-
Cell-Free vs. Cell-Based Assays: Determine if the interference is cell-dependent by running a cell-free version of your assay if possible. If the interference is only present in the cell-based assay, it is likely related to cellular processing of the compound.
Data Presentation
Table 1: Spectral Properties of Palbociclib and Common Fluorophores
| Fluorophore/Compound | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap with Palbociclib |
| Palbociclib | ~405 | ~500-550 | - |
| DAPI | ~358 | ~461 | Low |
| Hoechst 33342 | ~350 | ~461 | Low |
| Alexa Fluor 488 | ~495 | ~519 | High |
| FITC | ~495 | ~517 | High |
| GFP | ~488 | ~509 | High |
| YFP | ~514 | ~527 | High |
| TRITC | ~550 | ~573 | Moderate |
| Alexa Fluor 594 | ~590 | ~617 | Low |
| Texas Red | ~589 | ~615 | Low |
Experimental Protocols
Protocol: Characterizing Palbociclib Interference
Objective: To determine if this compound interferes with a specific fluorescence-based assay.
Materials:
-
This compound
-
Assay buffer
-
Your specific fluorophore/reagent
-
Black-walled, clear-bottom microplates
-
Fluorescence microplate reader or spectrophotometer
Procedure:
-
Prepare a Palbociclib Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Set up Control Wells:
-
Blank: Assay buffer only.
-
Fluorophore Only: Assay buffer + your fluorophore at the final assay concentration.
-
Palbociclib Only: Assay buffer + Palbociclib at the final assay concentration.
-
Experimental: Assay buffer + your fluorophore + Palbociclib.
-
-
Incubate: Incubate the plate under your standard assay conditions (time, temperature).
-
Measure Fluorescence:
-
Excitation/Emission Scan: If possible, perform an excitation and emission scan on the "Palbociclib Only" and "Fluorophore Only" wells to determine their spectral profiles.
-
Endpoint Reading: Measure the fluorescence intensity of all wells using the excitation and emission wavelengths specific to your fluorophore.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other wells.
-
Compare the signal from the "Fluorophore Only" well to the "Experimental" well. A significant increase or decrease in the "Experimental" well signal suggests interference.
-
The signal from the "Palbociclib Only" well will quantify the direct fluorescence contribution of the compound at the assay wavelengths.
-
Visualizations
Caption: Palbociclib's mechanism of action in the CDK4/6-Rb signaling pathway.
Caption: Logical workflow for troubleshooting Palbociclib fluorescence interference.
Caption: Experimental workflow for identifying Palbociclib interference.
References
Validation & Comparative
Comparative In Vitro Potency Analysis: Palbociclib Orotate vs. Palbociclib Free Base
A guide for researchers, scientists, and drug development professionals on the in vitro activity of palbociclib (B1678290), with a focus on available data for its different forms.
Executive Summary
Palbociclib is a highly selective and potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). By inhibiting these kinases, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking cell cycle progression from the G1 to the S phase and inducing cell cycle arrest in cancer cells. This mechanism of action has established palbociclib as a key therapeutic agent in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. While the clinical formulation of palbociclib is an orotate (B1227488) salt, in vitro experimental data predominantly refers to the palbociclib molecule, likely the free base.
Quantitative Data on In Vitro Potency
The following tables summarize the in vitro potency of palbociclib as reported in various enzymatic and cell-based assays.
Table 1: Palbociclib Potency in Kinase Assays
| Target Enzyme | IC₅₀ (nM) |
| CDK4/cyclin D1 | 11 |
| CDK4/cyclin D3 | 9 |
| CDK6/cyclin D2 | 15 |
| CDK2/cyclin A | >5000 |
| CDK1/cyclin B | >5000 |
| CDK5/p25 | >5000 |
| Data sourced from FDA approval documents for Ibrance® (palbociclib).[1] |
Table 2: Palbociclib Potency in Cell-Based Assays (IC₅₀ values)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer (ER+) | 0.0291 |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 0.0722 |
| KB-3-1 | Cervical Cancer | 5.014 |
| SW620 | Colorectal Adenocarcinoma | 3.921 |
| HEK293/pcDNA3.1 | Embryonic Kidney (Control) | 4.071 |
| NCI-H460 | Lung Cancer | 5.598 |
| H1299 | Lung Cancer | 11.00 |
| A549 | Lung Cancer | 11.74 |
| Note: IC₅₀ values can vary between studies depending on the experimental conditions, such as cell density and assay duration.[2][3][4] |
Signaling Pathway and Mechanism of Action
Palbociclib targets the Cyclin D-CDK4/6-Rb pathway, a critical regulator of the G1/S phase transition in the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Palbociclib acts as an ATP-competitive inhibitor of CDK4 and CDK6, preventing the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the expression of genes required for DNA synthesis and cell cycle progression into the S phase.
Caption: Palbociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and halting cell cycle progression.
Experimental Protocols
The following are generalized protocols for key in vitro experiments used to determine the potency of palbociclib.
Cell Viability (IC₅₀ Determination) using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Palbociclib (free base)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: Prepare a stock solution of palbociclib in DMSO. Create a series of serial dilutions of palbociclib in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
In Vitro CDK4/6 Kinase Assay
This assay directly measures the ability of palbociclib to inhibit the enzymatic activity of CDK4/6.
Materials:
-
Recombinant active CDK4/cyclin D1 and CDK6/cyclin D2 enzymes
-
Kinase buffer
-
Substrate (e.g., a peptide derived from the Rb protein)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP)
-
Palbociclib
-
Trichloroacetic acid (TCA) or other stop solution
-
Filter plates or other separation method
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the kinase buffer, the CDK4/6 enzyme complex, the Rb-derived substrate peptide, and varying concentrations of palbociclib (or vehicle control).
-
Initiate Reaction: Start the kinase reaction by adding a solution containing both unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 15-30 minutes) to allow for substrate phosphorylation.
-
Terminate Reaction: Stop the reaction by adding a stop solution, such as 20% TCA. This will precipitate the phosphorylated substrate along with other proteins.
-
Separation: Transfer the reaction mixture to a filter plate that captures the precipitated, phosphorylated substrate while allowing the unincorporated [γ-³²P]ATP to pass through. Wash the filter to remove any remaining unincorporated ATP.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each palbociclib concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the palbociclib concentration.
Conclusion
Palbociclib is a well-characterized, potent inhibitor of CDK4 and CDK6 with low nanomolar efficacy in enzymatic assays and significant anti-proliferative effects in various cancer cell lines. While the provided data offers a robust understanding of palbociclib's in vitro activity, it is important to note the absence of publicly available studies directly comparing the potency of the orotate salt versus the free base form. For specific research applications requiring this distinction, direct experimental evaluation would be necessary. The protocols outlined in this guide provide a framework for conducting such in vitro potency assessments.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Discovery of Palbociclib as a potent c-Myc G4 stabilizer for lung cancer treatment using molecular docking, molecular dynamics simulation, and in vitro activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Palbociclib Orotate Target Engagement in Live Cells
For researchers, scientists, and drug development professionals, confirming that a drug molecule interacts with its intended target within a living cell is a critical step in the drug discovery and development pipeline. This guide provides a comparative overview of methods to validate the target engagement of Palbociclib orotate (B1227488), a first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), in live cells. We will explore the underlying signaling pathway, detail experimental protocols, and compare Palbociclib with other CDK4/6 inhibitors.
Palbociclib orotate is an orally available small molecule inhibitor that selectively targets CDK4 and CDK6.[1] These kinases are key regulators of the cell cycle, and their inhibition by Palbociclib leads to a halt in the G1 phase of the cell cycle, thereby preventing cancer cell proliferation.[2][3][4] This mechanism of action has led to its approval for the treatment of certain types of breast cancer.[1][5]
The CDK4/6-Rb Signaling Pathway
The primary target of Palbociclib is the cyclin D-CDK4/6 complex. In a normal cell cycle, this complex phosphorylates the Retinoblastoma (Rb) tumor suppressor protein.[6] Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[2] By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, keeping it in its active, hypophosphorylated state. This maintains the Rb-E2F complex, effectively blocking cell cycle progression and inducing a state of cell cycle arrest.[2][7]
Methods for Validating Target Engagement
Several robust methods can be employed to confirm that this compound is engaging its CDK4/6 targets in live cells. These techniques range from directly measuring drug-protein interaction to assessing downstream functional consequences.
Chemoproteomics
Chemoproteomics provides a direct way to assess the binding of a drug to its target proteins in a complex cellular environment. An ATP/ADP probe-based chemoproteomics platform can be utilized to profile the engagement of Palbociclib with CDK4 and CDK6.[5][8] This method has been shown to correlate target engagement with the sensitivity of cancer cells to the drug.[5]
Analysis of Rb Phosphorylation
A key downstream biomarker of Palbociclib's activity is the phosphorylation status of the Rb protein.[5] Upon successful target engagement and inhibition of CDK4/6, the level of phosphorylated Rb (pRb) will decrease. This can be quantified using several techniques:
-
Western Blotting: A standard method to detect changes in pRb levels relative to total Rb.[9]
-
AlphaLISA: A sensitive, bead-based immunoassay that can be used for the high-throughput quantification of pRb.[10]
Cell Cycle Analysis
Since Palbociclib's mechanism of action involves halting the cell cycle, analyzing the distribution of cells in different cycle phases is a crucial functional readout of target engagement.[2][11]
-
Flow Cytometry (FACS): This technique allows for the quantification of the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Treatment with Palbociclib is expected to result in a significant increase in the proportion of cells in the G1 phase.[9]
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that allows for the quantitative measurement of drug binding to a specific protein target.[10] This assay can be used to determine the affinity and occupancy of Palbociclib for CDK4 and CDK6 in real-time within living cells.
Comparison with Alternative CDK4/6 Inhibitors
Palbociclib was the first FDA-approved CDK4/6 inhibitor, and it has been followed by Ribociclib and Abemaciclib.[12][13] While all three drugs target the same kinases, they exhibit differences in their biochemical potency, selectivity, and clinical profiles.[14][15]
| Feature | Palbociclib | Ribociclib | Abemaciclib |
| Primary Targets | CDK4, CDK6 | CDK4, CDK6 | CDK4, CDK6 |
| Relative Potency | Potent | Potent | More potent than Palbociclib and Ribociclib against CDK4[14][16] |
| Selectivity | Highly selective for CDK4/6 | Highly selective for CDK4/6 | Also inhibits other kinases (e.g., CDK1, CDK2, CDK9) at higher concentrations[14][16] |
| Reported IC50 (CDK4/Cyclin D1) | ~11 nM | ~10 nM | ~2 nM |
| Cellular Effect | Cytostatic (G1 arrest)[16] | Cytostatic (G1 arrest)[16] | Cytostatic at low doses, cytotoxic at higher doses[16] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
References
- 1. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Chemoproteomic Evaluation of Target Engagement by the Cyclin-Dependent Kinase 4 and 6 Inhibitor Palbociclib Correlates with Cancer Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. en.ice-biosci.com [en.ice-biosci.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Breaking Cancer’s Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy [mdpi.com]
- 13. CDK4/6 Inhibitors: A New Era in Cancer Therapeutics [delveinsight.com]
- 14. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
The Sum is Greater Than the Parts: Synergistic Efficacy of Palbociclib Orotate and PI3K Inhibitors in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The strategic combination of targeted therapies is a cornerstone of modern oncology, aiming to enhance anti-tumor efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic effects observed when combining Palbociclib (B1678290) orotate, a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, with various inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway. This combination has emerged as a promising strategy, particularly in hormone receptor-positive (HR+) breast cancer and other malignancies.[1][2][3][4]
Rationale for Combination: Targeting Two Core Cancer Pathways
Palbociclib is a selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[5] By inhibiting these kinases, Palbociclib prevents the phosphorylation of the retinoblastoma protein (pRb), blocking the transition from the G1 to the S phase of the cell cycle and thus inducing cell cycle arrest.[6][7] While effective, acquired resistance to Palbociclib monotherapy can occur, often through the activation of alternative signaling pathways, most notably the PI3K/AKT/mTOR pathway.[3][8][9]
The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, frequently due to mutations in the PIK3CA gene, is a common event in many cancers.[1][9] PI3K inhibitors directly counter this pathway. The combination of Palbociclib with a PI3K inhibitor, therefore, represents a dual-pronged attack: concurrently blocking cell cycle progression and a key survival signaling pathway. This approach not only has the potential for a synergistic anti-tumor effect but can also prevent or reverse resistance to Palbociclib.[3][7][10]
Signaling Pathway Overview
The diagram below illustrates the interplay between the CDK4/6-Rb and PI3K/AKT/mTOR pathways and the points of inhibition by Palbociclib and PI3K inhibitors.
Caption: Interplay of CDK4/6-Rb and PI3K/AKT/mTOR signaling pathways.
Comparative Efficacy Data
The combination of Palbociclib with a PI3K inhibitor has consistently demonstrated superior efficacy compared to either agent alone across a range of preclinical models. The synergy is particularly pronounced in cell lines harboring PIK3CA mutations.
| Cancer Type | PI3K Inhibitor | Model | Palbociclib (IC50) | PI3K Inhibitor (IC50) | Combination Effect | Reference |
| HPV-neg HNSCC (PIK3CA-mut) | Alpelisib | FADU Cells | >1 µM | ~0.5 µM | Significant decrease in IC50 for both drugs; Synergistic G0/G1 arrest. | [1] |
| HPV-neg HNSCC (PIK3CA-wt) | Alpelisib | CAL27 Cells | >1 µM | ~1 µM | Divergent synergistic effects, less pronounced than in mutated lines. | [1] |
| ER-neg Breast Cancer (pRb-expressing) | MLN0128 | MB231 Cells | ~2.5 µM | ~0.1 µM | Combination Index (CI) < 1, indicating synergy. | [7] |
| ER-neg Breast Cancer (pRb-expressing) | MLN0128 | MB453 Cells | ~1 µM | ~0.05 µM | CI < 1, indicating synergy. | [7] |
| Colorectal Cancer (PIK3CA-mut) | Gedatolisib | DLD-1 Cells | Not specified | Not specified | CI < 0.9, indicating synergy. | [11] |
| Colorectal Cancer (KRAS-mut) | Gedatolisib | Caco-2 Cells | Not specified | Not specified | CI < 0.9, indicating synergy. | [11] |
| In Vivo Model | PI3K Inhibitor | Treatment | Outcome | Reference |
| HPV-neg HNSCC Xenograft (FADU) | Alpelisib | Palbociclib + Alpelisib | Significantly synergistic therapeutic efficacy compared to monotherapy. | [1] |
| ER-neg Breast Cancer PDX | MLN0128 | Palbociclib + MLN0128 | Drastic suppression of tumor growth compared to single agents. | [7] |
| Anaplastic Thyroid Cancer Xenograft | Omipalisib | Low-dose Palbociclib + Omipalisib | Dramatically effective in inhibiting tumor growth. | [7] |
Clinical Trial Highlights
Several clinical trials are investigating the combination of Palbociclib and PI3K inhibitors.
| Trial Identifier | Phase | PI3K Inhibitor | Cancer Type | Key Findings/Status | Reference |
| INAVO120 (NCT04191499) | III | Inavolisib | PIK3CA-mutated, HR+, HER2- LA/mBC | Demonstrated a statistically significant and clinically meaningful improvement in Progression-Free Survival (PFS). | [2] |
| VIKTORIA-1 (NCT04961993) | III | Gedatolisib | HR+, HER2- mBC (post-CDK4/6i) | Triplet with fulvestrant (B1683766) showed a median PFS of 9.3 months vs 2.0 months for fulvestrant alone in PIK3CA-wt patients. | [12] |
| Phase I/Ib (NCT02389842) | I/Ib | Inavolisib | PIK3CA-mutated, HR+, HER2- a/mBC | Manageable safety profile, promising and durable preliminary antitumor activity. | [2][8] |
| Phase Ib (NCT02088684) | Ib | Taselisib | PIK3CA-mutant, ER+, HER2- aBC | Triplet with fulvestrant showed a response rate of 37.5% in heavily pretreated patients. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the synergy between Palbociclib and PI3K inhibitors.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the synergistic effects of Palbociclib and a PI3K inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]
- 7. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I/Ib Trial of Inavolisib Plus Palbociclib and Endocrine Therapy for PIK3CA-Mutated, Hormone Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of the CDK4/6 inhibitor palbociclib in combination with a PI3K or MEK inhibitor in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 22578525.fs1.hubspotusercontent-na1.net [22578525.fs1.hubspotusercontent-na1.net]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
Head-to-head comparison of Palbociclib orotate and Ribociclib in preclinical models
In the landscape of targeted cancer therapies, the advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has marked a significant advancement, particularly in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. Among the frontrunners in this class are Palbociclib and Ribociclib. While both drugs share a common mechanism of action, preclinical studies have unveiled subtle yet important distinctions in their biochemical potency, selectivity, and cellular effects. This guide provides a detailed comparison of Palbociclib and Ribociclib in preclinical models, supported by experimental data and protocols to inform researchers and drug development professionals.
Mechanism of Action: Arresting the Cell Cycle
Both Palbociclib and Ribociclib are orally bioavailable small molecule inhibitors that target the ATP-binding pocket of CDK4 and CDK6.[1] These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase. By inhibiting CDK4/6, these drugs prevent the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA replication and leading to a G1 cell cycle arrest.[2] Preclinical studies have consistently demonstrated that the presence of a functional Rb protein is crucial for the antitumor activity of both Palbociclib and Ribociclib.[3]
References
A Comparative Guide to the Anti-proliferative Effects of Palbociclib Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). While various salt forms of Palbociclib exist, including isethionate, hydrochloride, and mesylate, a direct head-to-head comparison of their anti-proliferative efficacy in publicly available literature is limited. This guide, therefore, summarizes the reported anti-proliferative activities of Palbociclib from various studies, which predominantly utilize the isethionate salt form, to provide a baseline for its efficacy. The information presented herein is intended to support researchers in designing and interpreting experiments involving Palbociclib.
Mechanism of Action: Targeting the Cell Cycle
Palbociclib exerts its anti-proliferative effects by targeting the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, a key regulator of the cell cycle. In many cancer cells, this pathway is hyperactivated, leading to uncontrolled cell division. Palbociclib competitively inhibits the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This ultimately leads to G1 cell cycle arrest and a reduction in cancer cell proliferation.[1][2][3]
Figure 1: Simplified signaling pathway of Palbociclib's mechanism of action.
Comparative Anti-proliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Palbociclib in various cancer cell lines as reported in the literature. It is important to note that the specific salt form of Palbociclib is not always specified in these studies. However, "PD 0332991 isethionate" is a commonly used research form. The variability in IC50 values can be attributed to differences in experimental protocols, including the specific assay used (e.g., MTT, SRB), incubation time, and cell line characteristics.
Table 1: IC50 Values of Palbociclib in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (nM) | Assay | Reference |
| MCF-7 | ER+, PR+, HER2- | 108 ± 13.15 | FluoReporter | |
| MCF-7 | ER+, PR+, HER2- | 148 ± 25.7 | Proliferation Assay | [2] |
| MDA-MB-231 | ER-, PR-, HER2- | 227 ± 59.41 | FluoReporter | |
| MDA-MB-231 | ER-, PR-, HER2- | 432 ± 16.1 | Proliferation Assay | [2] |
Table 2: IC50 Values of Palbociclib in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| H1299 | Lung Carcinoma | 0.04 - 0.17 | Thymidine Incorporation | |
| Colo-205 | Colon Carcinoma | 0.04 - 0.17 | Thymidine Incorporation | |
| CCRF-CEM | Leukemia | 0.04 - 0.17 | Thymidine Incorporation | |
| K562 | Leukemia | 0.04 - 0.17 | Thymidine Incorporation |
Experimental Protocols
The following are detailed methodologies for common in vitro assays used to determine the anti-proliferative effects of compounds like Palbociclib.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the Palbociclib salt form for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.
SRB (Sulforhodamine B) Assay
This assay is a colorimetric method that estimates cell number by staining total cellular protein.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water to remove the TCA and air dry the plates.
-
SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry the plates.
-
Protein Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Figure 2: General experimental workflow for comparing anti-proliferative effects.
Conclusion
Palbociclib demonstrates potent anti-proliferative activity in various cancer cell lines, particularly in estrogen receptor-positive breast cancer cells. While the isethionate salt is commonly used in preclinical research, there is a lack of publicly available data directly comparing the in vitro efficacy of different Palbociclib salt forms. The provided IC50 values serve as a reference for the general anti-proliferative potency of Palbociclib. Researchers should consider that factors such as the choice of cell line, assay methodology, and incubation time can significantly influence the observed IC50 values. For definitive comparisons between different salt forms, head-to-head studies under identical experimental conditions are necessary. The detailed experimental protocols provided in this guide can aid in the design of such comparative studies.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Palbociclib Orotate
The proper disposal of Palbociclib orotate (B1227488), a potent cytotoxic agent used in cancer research and therapy, is paramount to ensure the safety of laboratory personnel and the protection of the environment. Adherence to established protocols for handling and disposing of cytotoxic waste is not only a regulatory requirement but a fundamental aspect of responsible laboratory practice. This guide provides essential, step-by-step procedures for the safe disposal of Palbociclib orotate, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.[1] This includes, but is not limited to, double chemotherapy gloves, a disposable gown, and eye protection.[2] All handling of the compound should be performed in a designated containment area, such as a chemical fume hood or a biological safety cabinet, to prevent the aerosolization and spread of the cytotoxic substance.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any materials contaminated with it must follow the guidelines for cytotoxic waste.[3] The primary and recommended method for the ultimate disposal of cytotoxic waste is high-temperature incineration.[1][3]
-
Segregation of Waste:
-
Waste Containment:
-
Sharps Waste: Any sharps, such as needles, syringes, or glass vials that have come into contact with this compound, must be disposed of in a designated, puncture-proof sharps container with a purple lid.[3]
-
Non-Sharps Solid Waste: Contaminated items like gloves, gowns, bench paper, and plasticware should be placed in a leak-proof, clearly labeled cytotoxic waste container.[5] These are typically purple or are yellow with a purple lid.[3] For added safety, double-bagging the waste may be advisable depending on local policies.[5]
-
Liquid Waste: Aqueous solutions containing this compound should not be poured down the drain.[6] They must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste" or "Biohazard."[4]
-
Store the sealed waste containers in a secure, designated area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the cytotoxic waste through a certified hazardous waste management company.
-
Ensure that the waste is transported with a hazardous waste consignment note, which includes the appropriate European Waste Catalogue (EWC) code.[3] The typical EWC code for cytotoxic and cytostatic waste from human healthcare is 18 01 08.[3]
-
Data on this compound Waste Management
For proper classification and handling of Palbociclib waste, the following hazard and waste codes are essential.
| Data Point | Code/Classification | Description |
| Hazard Statement | H341 | Suspected of causing genetic defects.[6] |
| Hazard Statement | H361 | Suspected of damaging fertility or the unborn child.[6] |
| Hazard Statement | H373 | May cause damage to organs through prolonged or repeated exposure.[6][7] |
| Hazard Statement | H411 | Toxic to aquatic life with long lasting effects.[6] |
| UN Number | 3077 | Environmentally hazardous substance, solid, n.o.s. |
| EWC Code | 18 01 08 | Cytotoxic and cytostatic waste from human healthcare.[3] |
Experimental Protocols
The procedures outlined above are based on established guidelines for the management of cytotoxic waste in laboratory and healthcare settings. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
References
- 1. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 2. web.uri.edu [web.uri.edu]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. danielshealth.ca [danielshealth.ca]
- 5. sps.nhs.uk [sps.nhs.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chemicalbook.com [chemicalbook.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Palbociclib Orotate
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Palbociclib orotate (B1227488). Adherence to these procedural guidelines is critical to minimize exposure risk and ensure a safe laboratory environment. Palbociclib is classified as a hazardous drug, suspected of causing genetic defects and damaging fertility, and may cause organ damage through prolonged or repeated exposure.[1][2][3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is mandatory for all activities involving Palbociclib orotate. The following table summarizes the recommended PPE based on the specific laboratory task. All PPE should be donned before handling the compound and removed in a manner that prevents contamination of work areas.[4] Disposable PPE must not be re-used.[5][6]
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of chemotherapy-rated nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Gown: Disposable gown resistant to hazardous drugs. Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Two pairs of chemotherapy-rated nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Gown: Disposable gown resistant to hazardous drugs. Ventilation: Certified chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Chemotherapy-rated nitrile gloves. Eye Protection: Safety glasses with side shields. Gown: Standard laboratory coat. Ventilation: Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Gown: Disposable gown resistant to hazardous drugs. |
Operational Plan: Step-by-Step Handling Protocol
All manipulations of this compound should be performed in a designated and clearly marked area.[7]
-
Preparation and Engineering Controls :
-
Ensure a certified chemical fume hood or biological safety cabinet is operational.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
-
Compound Handling :
-
Weighing : Carefully weigh the solid compound within a chemical fume hood or powder containment hood to minimize the generation of dust.[7] Use non-sparking tools.[8]
-
Solubilization : Prepare solutions within the fume hood. Add solvent slowly to the solid to avoid splashing.
-
Aliquoting and Dilutions : Perform all dilutions and transfers of concentrated solutions within the fume hood.
-
-
Experimental Procedures :
-
Post-Handling :
-
Thoroughly decontaminate all non-disposable equipment after use.
-
Wipe down the work surface with an appropriate deactivating agent followed by a cleaning agent.
-
Remove PPE in the designated area, ensuring no cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
-
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of this compound waste are crucial to prevent environmental contamination and accidental exposure.[7]
-
Solid Waste : All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and absorbent pads, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid Waste : Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container.[7] Do not pour down the drain.[1][7]
-
Sharps : Needles and other sharps must be disposed of in a designated sharps container for cytotoxic waste.
-
Decontamination : All non-disposable items should be decontaminated. Procedures should be in place to minimize the risk of contamination of surfaces during the cleaning of vials.[9]
Emergency Procedures
In the event of exposure or spillage, immediate action is required.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[8]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, provide oxygen.[8]
-
Spills : Evacuate the immediate area.[8] Spills should be cleaned up promptly by trained personnel wearing appropriate PPE.[10][11] Use a cytotoxic spill kit. Collect spilled material with a method that controls dust generation, such as using a damp cloth or a filtered vacuum.[2]
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 5. pogo.ca [pogo.ca]
- 6. pogo.ca [pogo.ca]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hse.gov.uk [hse.gov.uk]
- 11. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
